8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Description
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Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFNXVRYOJRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593356 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74803-32-0 | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 8-Chlorotriazolo[1,5-a]pyrazine
Disclaimer: Information on the specific isomer 8-chloro-[1][2][3]triazolo[1,5-a]pyrazine is limited in publicly available scientific literature. Much of the available data pertains to its isomer, 8-chlorotriazolo[4,3-a]pyrazine, or the broader class of triazolo[1,5-a]pyrazines. This guide compiles the available data for the specified compound and supplements it with information on the parent scaffold to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
8-Chlorotriazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused triazole and pyrazine ring system. The presence of the chlorine atom and the nitrogen-rich core makes it a potentially valuable building block in medicinal chemistry and materials science. The triazolo[1,5-a]pyrazine scaffold is a known pharmacophore and is considered a purine isostere, leading to its investigation in the development of various therapeutic agents.[4][5]
Chemical and Physical Properties
Quantitative data for 8-chlorotriazolo[1,5-a]pyrazine is scarce. The following table summarizes the available information for the target compound and its parent, unsubstituted[1][2][3]triazolo[1,5-a]pyrazine, for comparative purposes.
| Property | 8-Chlorotriazolo[1,5-a]pyrazine | [1][2][3]triazolo[1,5-a]pyrazine (Parent Compound) |
| Molecular Formula | C₅H₃ClN₄ | C₅H₄N₄ |
| Molecular Weight | 154.56 g/mol | 120.11 g/mol [3] |
| CAS Number | 74803-32-0 | 399-66-6[3] |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| XLogP3 | Not specified | -0.3[3] |
Spectroscopic Data
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 8-chlorotriazolo[1,5-a]pyrazine is not described in the searched literature. However, a general approach to substituted[1][2][3]triazolo[1,5-a]pyrazines involves the cyclization of a pyrazine precursor. One common method is the reaction of a 2-hydrazinopyrazine with a suitable reagent to form the fused triazole ring.
The presence of the chlorine atom at the 8-position suggests it can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes 8-chlorotriazolo[1,5-a]pyrazine a potentially versatile intermediate for the synthesis of a library of derivatives for biological screening.
The following diagram illustrates a generalized synthetic pathway for substituted[1][2][3]triazolo[1,5-a]pyrazines.
Caption: Generalized synthetic workflow for 8-Chlorotriazolo[1,5-a]pyrazine.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for 8-chlorotriazolo[1,5-a]pyrazine. However, the broader class of[1][2][3]triazolo[1,5-a]pyrimidine and pyrazine derivatives has been investigated for a range of biological activities, including as adenosine A2A receptor antagonists and as having potential applications in the treatment of Parkinson's disease.[7] The structural similarity to purines suggests that these compounds could interact with a variety of biological targets, such as kinases and other ATP-binding proteins.
Given the lack of specific pathway information, a diagram illustrating a potential mechanism of action, such as kinase inhibition, would be speculative. The following diagram illustrates a logical relationship for its potential use in drug discovery.
Caption: Drug discovery workflow utilizing 8-Chlorotriazolo[1,5-a]pyrazine.
Conclusion
8-Chlorotriazolo[1,5-a]pyrazine is a chemical entity with potential for further exploration in drug discovery and materials science. However, there is a significant lack of publicly available data on its basic physical and chemical properties, as well as its biological activity. Researchers interested in this compound should consider de novo synthesis and characterization to fully elucidate its properties. The information provided on the parent[1][2][3]triazolo[1,5-a]pyrazine scaffold offers a valuable starting point for understanding the potential characteristics of its chlorinated derivative. Future studies are warranted to explore the synthetic utility and biological potential of this compound.
References
- 1. 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, CasNo.68774-77-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 2. 8-CHLORO-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-CHLORO-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE(74803-32-0) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Chlorotriazolo[1,5-a]pyrazine chemical structure and CAS number
A Note on Isomeric Specificity: Initial database searches for "8-Chlorotriazolo[1,5-a]pyrazine" indicate a degree of ambiguity, with the isomeric form, 8-Chlorotriazolo[4,3-a]pyrazine , being the more extensively documented compound. This guide will focus on the latter, well-characterized isomer.
Core Chemical Identity
8-Chlorotriazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole and pyrazine ring system. The presence of a chlorine atom at the 8-position significantly influences its chemical reactivity and utility as a synthetic intermediate.
Chemical Structure:
Caption: Chemical structure of 8-Chlorotriazolo[4,3-a]pyrazine.
Table 1: Physicochemical Properties of 8-Chlorotriazolo[4,3-a]pyrazine
| Property | Value | Source |
| CAS Number | 68774-77-6 | [1][2] |
| Molecular Formula | C₅H₃ClN₄ | [1][2] |
| Molecular Weight | 154.56 g/mol | [1][2] |
| Appearance | Tan to brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Research and Development
8-Chlorotriazolo[4,3-a]pyrazine serves as a versatile building block in the synthesis of more complex molecules with a range of biological activities. Its derivatives have been investigated for various therapeutic applications.
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Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1] The triazolopyrazine scaffold is of significant interest in drug discovery.
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Agrochemicals: It is utilized in the formulation of agrochemicals for crop protection.[1]
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Materials Science: The compound is explored for creating advanced materials, such as polymers with enhanced thermal and chemical resistance.[1]
Experimental Protocols
Detailed experimental protocols for 8-Chlorotriazolo[4,3-a]pyrazine are not extensively published. However, the synthesis of structurally related triazolo[4,3-a]pyrazine derivatives provides a strong model for its preparation and modification. The following are representative synthetic procedures for analogous compounds.
Synthesis of 3-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]pyrazine Scaffold:
This multi-step synthesis illustrates the formation of the core triazolopyrazine ring system.
Caption: Synthetic workflow for a triazolo[4,3-a]pyrazine scaffold.
General Procedure for Amide Condensation and Deprotection:
This procedure describes the modification of a triazolopyrazine scaffold to produce a library of derivatives.
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Amide Condensation: To a solution of a Boc-protected amino acid in dichloromethane (DCM), triethylamine and a coupling agent (e.g., DCC) are added. The triazolopyrazine scaffold is then added, and the mixture is stirred to facilitate the amide bond formation.
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Deprotection: The resulting intermediate is treated with a solution of trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the final amine derivative.
Characterization of Derivatives:
Synthesized compounds are typically characterized using a suite of analytical techniques:
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Melting Point: To determine the purity and identity of the solid product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Table 2: Representative Characterization Data for a Triazolo[4,3-a]pyrazine Derivative
| Analysis | Data |
| ¹H NMR (DMSO-d₆) δ | 10.86 (1H, s), 7.42 (1H, t, J₁ = 8.0 Hz, J₂ = 8.0 Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m), 4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–3.20 (3H, m), 1.35 (9H, s) |
| ¹³C NMR (DMSO-d₆) δ | 28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1, 109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1, 127.6, 137.0, 143.9, 153.0, 155.6, 171.4 |
| ESI-MS (m/z) | Calculated for C₂₂H₂₆F₃N₆O₃, [M+H]⁺: 479.48; Found: 479.34 |
Source: Adapted from a study on novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity.[3]
Biological Activity and Signaling Pathways
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit a range of biological activities, including antibacterial and anticancer effects.
Antibacterial Activity:
Certain triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The proposed mechanism involves the protonated amine or nitrogen heterocycle forming π-cation interactions with amino acid residues of bacterial DNA gyrase.[3]
Anticancer Activity and Signaling Pathway Inhibition:
Derivatives of[2][3][4]triazolo[4,3-a]pyrazine have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy. The dysregulation of the HGF/c-Met signaling pathway is a driving factor in many cancers, promoting tumor growth and metastasis. Similarly, VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors.
Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.
This inhibition of key signaling pathways can lead to a reduction in tumor cell proliferation and angiogenesis. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.
References
Technical Guide: Physicochemical Properties of 8-Chlorotriazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental physicochemical properties of 8-Chlorotriazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Molecular Data
The essential molecular identifiers for 8-Chlorotriazolo[1,5-a]pyrazine are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₅H₃ClN₄ |
| Molecular Weight | 154.56 g/mol [1][2] |
| CAS Number | 68774-77-6[1][2] |
Experimental Determination of Molecular Properties
The molecular formula and weight of a compound like 8-Chlorotriazolo[1,5-a]pyrazine are typically confirmed through a combination of analytical techniques.
2.1. Mass Spectrometry
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecule, which provides the molecular weight.
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Methodology:
-
Ionization: A sample of the compound is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.
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Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion (or a common adduct) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.
-
2.2. Elemental Analysis
-
Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound.
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Methodology:
-
Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.
-
Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine is determined by other methods, such as titration after combustion.
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Calculation: The percentage of each element is calculated. These percentages can be used to derive the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.
-
Data Relationship Visualization
The following diagram illustrates the fundamental relationship between the compound's identity, its elemental composition (formula), and its molar mass (molecular weight).
Caption: Relationship between compound name, formula, and molecular weight.
References
Spectroscopic Profile of 8-Chlorotriazolo[1,5-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
8-Chlorotriazolo[1,5-a]pyrazine possesses a fused heterocyclic ring system, which imparts a unique electronic and structural profile. Spectroscopic analysis is crucial for confirming its identity and purity. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
A general workflow for the spectroscopic characterization of a novel or synthesized compound like 8-Chlorotriazolo[1,5-a]pyrazine is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from related triazolopyrazine structures, the following chemical shifts can be anticipated for 8-Chlorotriazolo[1,5-a]pyrazine.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum would show signals corresponding to the three protons on the pyrazine ring. The introduction of an electron-withdrawing chlorine atom at the 8-position is expected to deshield the adjacent protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.50 - 8.70 | d | ~2.5 |
| H-6 | 7.80 - 8.00 | d | ~2.5 |
| H-2 | 8.90 - 9.10 | s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C-8) is expected to have a chemical shift significantly influenced by the halogen.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.0 - 147.0 |
| C-5 | 130.0 - 132.0 |
| C-6 | 118.0 - 120.0 |
| C-8 | 148.0 - 150.0 |
| C-8a | 140.0 - 142.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrometric Data
For 8-Chlorotriazolo[1,5-a]pyrazine (C₅H₃ClN₄), the expected molecular weight is approximately 154.5 g/mol . The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
| Ion | m/z (Expected) | Relative Abundance | Notes |
| [M]⁺ | 154 | ~100% | Molecular ion peak (for ³⁵Cl) |
| [M+2]⁺ | 156 | ~33% | Isotope peak (for ³⁷Cl) |
| [M-N₂]⁺ | 126/128 | Variable | Loss of nitrogen from the triazole ring |
| [M-HCN]⁺ | 127/129 | Variable | Loss of hydrogen cyanide |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 8-Chlorotriazolo[1,5-a]pyrazine is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds within the heterocyclic system, as well as the C-Cl bond.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=N Stretch | 1600 - 1650 | Strong |
| Aromatic Ring Vibrations | 1400 - 1550 | Medium-Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Chlorotriazolo[1,5-a]pyrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be adjusted to obtain an optimal signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The workflow for a typical NMR experiment is depicted below.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
ESI-MS: The sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desolvated.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Conclusion
The predicted spectroscopic data and general experimental protocols provided in this guide offer a solid foundation for the analytical characterization of 8-Chlorotriazolo[1,5-a]pyrazine. Researchers and scientists can utilize this information for structural verification, purity assessment, and as a reference for related synthetic endeavors. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions and instrumentation used.
References
Physical and chemical properties of 8-Chlorotriazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chlorotriazolo[1,5-a]pyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique scaffold, characterized by a fused triazole and pyrazine ring system with a chlorine substituent, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical and chemical properties of 8-Chlorotriazolo[1,5-a]pyrazine, detailed experimental protocols for its synthesis and analysis, and insights into its reactivity and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Physical and Chemical Properties
Table 1: General and Physical Properties of 8-Chlorotriazolo[1,5-a]pyrazine
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₃ClN₄ | [1][2] |
| Molecular Weight | 154.56 g/mol | [1][2] |
| Appearance | Tan to brown solid | [1][2] |
| CAS Number | 68774-77-6 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Likely soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available |
Table 2: Spectroscopic Data for Triazolo[1,5-a]pyrazine (Parent Compound) for Comparison
Since specific spectral data for 8-Chlorotriazolo[1,5-a]pyrazine is not available, the data for the parent compound,[1][3][4]triazolo[1,5-a]pyrazine, is provided as a reference. The presence of the chlorine atom at the 8-position in the target compound is expected to influence the chemical shifts.
| Spectroscopy | Data for[1][3][4]triazolo[1,5-a]pyrazine |
| ¹H NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |
| ¹³C NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |
| Mass Spectrometry | Molecular Weight: 120.11 g/mol .[5][6] |
| Infrared (IR) | Spectral data available.[7] |
Experimental Protocols
Due to the limited availability of a specific, detailed synthesis protocol for 8-Chlorotriazolo[1,5-a]pyrazine in the reviewed literature, a general synthetic methodology for a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride, is presented. This can be adapted by skilled chemists for the synthesis of the target molecule. The synthesis of related pyrazolo[1,5-a][3][8][9]triazines often involves the cyclization of a substituted aminopyrazole with a suitable reagent.[4]
General Synthesis Workflow for Triazolopyrazine Core
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [1,2,4]Triazolo[1,5-a]pyrazine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Ascendancy of Triazolo[1,5-a]pyrazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic scaffold, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique physicochemical properties and ability to serve as a bioisostere for endogenous purines have propelled its investigation against a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of triazolo[1,5-a]pyrazine compounds. It details their diverse biological activities, including their roles as modulators of key enzymes and receptors implicated in a range of pathologies from neurodegenerative diseases to cancer and infectious diseases. This document consolidates quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes key signaling pathways and drug discovery workflows to serve as a vital resource for researchers in the field.
A Historical Perspective: From Discovery to a Scaffold of Interest
The journey of the triazolo[1,5-a]pyrazine ring system began with the foundational work on related fused heterocyclic systems. While the closely related 1,2,4-triazolo[1,5-a]pyrimidine was first reported in 1909, the specific exploration of the triazolo[1,5-a]pyrazine core gained momentum later. A pivotal moment in its history was the first reported synthesis of a 1,2,3-triazolo[1,5-a]pyrazine by Wentrup, which was achieved through the thermolysis of 5-(2-pyrazinyl)tetrazole. This initial discovery laid the groundwork for further exploration of this novel purine isomer.
Initially, academic interest focused on the fundamental chemistry and reactivity of this new heterocyclic system. However, the recognition of its structural similarity to purines, the building blocks of DNA and RNA, and key signaling molecules like adenosine, sparked interest in its potential as a bioisostere in medicinal chemistry. This led to the synthesis and evaluation of a wide array of substituted triazolo[1,5-a]pyrazines, ultimately revealing their diverse and potent biological activities and cementing their status as a scaffold of significant interest in drug discovery.
Synthetic Methodologies: Constructing the Core and Its Analogs
The synthesis of the triazolo[1,5-a]pyrazine core and its derivatives has evolved significantly, with numerous methods developed to enable access to a wide range of substitution patterns.
Fundamental Synthetic Strategies
Several key strategies are employed for the construction of the triazolo[1,5-a]pyrazine ring system:
-
Cyclocondensation Reactions: This is a common and versatile approach that typically involves the reaction of a substituted aminotriazole with a 1,2-dicarbonyl compound or its equivalent.
-
Intramolecular Cyclization: Another powerful method involves the intramolecular cyclization of appropriately functionalized pyrazine precursors. For instance, the thermolysis of a pyrazinyltetrazole, as demonstrated in the initial synthesis by Wentrup, falls under this category.
-
Solid-Phase Assisted Synthesis: To facilitate the rapid generation of libraries of triazolo[1,5-a]pyrazine derivatives for high-throughput screening, solid-phase synthesis methodologies have been developed. These methods offer advantages in terms of purification and automation.
-
Late-Stage Functionalization: More recently, radical-based late-stage functionalization techniques have been employed to introduce diverse substituents onto the pre-formed triazolo[1,5-a]pyrazine scaffold, allowing for rapid exploration of structure-activity relationships.
Experimental Protocols
Protocol 2.2.1: General Procedure for the Synthesis of 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Derivatives
This protocol describes a common synthetic route to a key triazolo[4,3-a]pyrazine scaffold, which is an isomer of the [1,5-a] system and is also of significant biological interest.
-
Step 1: Synthesis of Trifluoroacetohydrazide. To a solution of ethyl trifluoroacetate (1 equivalent) in acetonitrile, hydrazine hydrate (35% w/v, 1 equivalent) is added. The reaction mixture is stirred at 20°C for 1 hour. The resulting trifluoroacetohydrazide is used in the next step without further purification.
-
Step 2: Formation of the Dihydropyrazinone Intermediate. To the solution from Step 1, a 50% (w/v) aqueous solution of sodium hydroxide and a solution of chloroacetyl chloride in acetonitrile are added dropwise simultaneously using constant-pressure dropping funnels, maintaining the temperature at 10°C. The reaction is stirred for 3 hours.
-
Step 3: Cyclization to the Triazolopyrazine Core. To the reaction mixture from Step 2, phosphorus oxychloride (POCl₃) is added, and the mixture is heated at 80°C for 24 hours. After cooling, the reaction is worked up to afford the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold.[1]
Protocol 2.2.2: Synthesis of Piperazine-Derived[2][3][4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist
This protocol outlines the synthesis of a specific class of biologically active triazolo[1,5-a]pyrazines.
-
Step 1: Preparation of the Aminopyrazine Intermediate. Starting from methyl 3-amino-2-pyrazinecarboxylate, a pteridin-4-one intermediate is formed. Subsequent amination of this intermediate yields the desired aminopyrazine precursor.
-
Step 2: Cyclization to the Triazolopyrazine Ring. The aminopyrazine from Step 1 is condensed with 2-furaldehyde to construct the triazole ring, thus forming the 2-furan-2-yl-[2][3][4]triazolo[1,5-a]pyrazine core.
-
Step 3: Introduction of the Piperazine Moiety. A Curtius rearrangement is performed to install an amine group, which is then derivatized with a substituted piperazine to yield the final adenosine A2A receptor antagonist.[5]
A Spectrum of Biological Activities: Therapeutic Potential of Triazolo[1,5-a]pyrazines
The triazolo[1,5-a]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, making it a fertile ground for drug discovery across various therapeutic areas.
Adenosine A₂A Receptor Antagonists for Neurodegenerative Diseases
A significant area of research has focused on the development of triazolo[1,5-a]pyrazine derivatives as antagonists of the adenosine A₂A receptor. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control, and are implicated in the pathophysiology of Parkinson's disease. By blocking the A₂A receptor, these compounds can modulate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy for Parkinson's disease.
Phosphodiesterase (PDE) Inhibitors
Triazolo[1,5-a]pyrazines and their analogs have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of the second messengers cAMP and cGMP. Inhibition of specific PDE isozymes, such as PDE2 and PDE10A, has therapeutic potential in the treatment of cognitive disorders, schizophrenia, and other central nervous system disorders.[2]
Thymidine Phosphorylase Inhibitors for Cancer Therapy
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis and tumor progression. Certain pyrazolo[1,5-a][2][6][7]triazine derivatives have been shown to be potent inhibitors of TP, suggesting their potential as anti-cancer agents.[8]
Other Biological Activities
Beyond these primary areas, triazolo[1,5-a]pyrazine derivatives have also shown promise as:
-
Antimalarial agents: The Open Source Malaria consortium has investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold for its potential to yield new treatments for malaria.
-
Antibacterial agents: Certain triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[9]
-
GABA-A Receptor Modulators: By analogy to the structurally related pyrazolopyrimidine drug Zaleplon, there is potential for triazolo[1,5-a]pyrazines to act as modulators of the GABA-A receptor, which is a key target for sedative and anxiolytic drugs.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of triazolo[1,5-a]pyrazine-based compounds has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for representative compounds across different biological targets.
Table 1: Inhibitory Activity of Pyrido[4,3-e][2][3][4]triazolo[4,3-a]pyrazine Derivatives against Phosphodiesterases (PDEs) [2]
| Compound | PDE2 IC₅₀ (nM) | PDE10 IC₅₀ (nM) |
| 5 | 15 | - |
| 6 | 29 | 480 |
| 8 | 190 | - |
| 4 | 14 | - |
Table 2: Antiproliferative and Kinase Inhibitory Activities of Triazolo[1,5-a]pyrimidine Derivatives [3]
| Compound | NCI GI₅₀ Mean (μM) | EGFR IC₅₀ (μM) | VEGFR2 IC₅₀ (μM) | FAK IC₅₀ (μM) |
| 9b | - | 2.19 - 7.00 | 2.95 - 8.21 | - |
| 9c | - | - | - | - |
| 12b | 10.63 | 2.19 | 2.95 | 6.3 |
| 12c | 3.51 | - | - | - |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a][2][6][7]triazine Derivatives against Thymidine Phosphorylase (TP) [8]
| Compound | TP IC₅₀ (μM) |
| 17p | 0.04 |
| 7DX (reference) | 32 |
Table 4: Binding Affinity of Triazolo[1,5-c]pyrimidine Derivatives for Adenosine Receptors [10]
| Compound | A₂A AR Kᵢ (nM) |
| 5 | 12.4 |
| SCH 442416 (reference) | 4.1 |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of triazolo[1,5-a]pyrazine compounds are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.
Adenosine A₂A Receptor Signaling Pathway
Antagonists of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR), primarily act by blocking the downstream signaling cascade initiated by adenosine. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA).
GABA-A Receptor Signaling Pathway
By analogy with Zaleplon, triazolo[1,5-a]pyrazine derivatives may act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Binding of these compounds to the receptor enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a sedative effect.
A Typical Drug Discovery Workflow
The discovery and development of a triazolo[1,5-a]pyrazine-based drug candidate follows a well-established workflow in medicinal chemistry.
Conclusion and Future Directions
The triazolo[1,5-a]pyrazine scaffold has firmly established itself as a versatile and valuable platform for the design of novel therapeutic agents. Its rich history, coupled with the continuous development of innovative synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the discovery of potent modulators of a diverse range of biological targets. The quantitative data and structure-activity relationships summarized herein provide a solid foundation for the rational design of next-generation triazolo[1,5-a]pyrazine-based drugs.
Future research in this area will likely focus on several key aspects. The continued application of modern synthetic techniques, including C-H activation and photoredox catalysis, will undoubtedly lead to even more efficient and diverse routes to novel analogs. A deeper understanding of the signaling pathways modulated by these compounds will open up new therapeutic avenues and may reveal opportunities for the development of compounds with novel mechanisms of action. Furthermore, the exploration of this scaffold against a wider range of biological targets, particularly in areas of unmet medical need, holds significant promise. The journey of the triazolo[1,5-a]pyrazine core from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the power of heterocyclic chemistry in the quest for new and improved medicines.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system, and its isomeric scaffold[1][2][3]triazolo[1,5-a]pyrimidine, have emerged as versatile and highly privileged structures in the field of medicinal chemistry. Their unique electronic and structural features, including their isoelectronic relationship with purines, have positioned them as key pharmacophores in the development of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological significance of the triazolo[1,5-a]pyrazine core, with a focus on its applications in oncology, neuroscience, and infectious diseases. Detailed experimental protocols for the synthesis and biological evaluation of compounds featuring this scaffold are also presented, alongside visualizations of key signaling pathways.
Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth
Derivatives of the triazolo[1,5-a]pyrazine and related scaffolds have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action. These include the induction of apoptosis, inhibition of key kinases involved in cancer progression, and disruption of microtubule dynamics.
Induction of Apoptosis
Several studies have highlighted the ability of triazolo[1,5-a]pyrimidine derivatives to trigger programmed cell death in cancer cells. For instance, compound 6i has been identified as a potent inducer of apoptosis in MGC-803 gastric cancer cells.[4] Mechanistic studies revealed that 6i activates both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. This is accompanied by an increase in the levels of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins such as Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2.[4]
Kinase Inhibition
The triazolo[1,5-a]pyrazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Janus Kinase 2 (JAK2): A novel series of 1,2,4-triazolo[1,5-a]pyridine-based compounds has been developed as selective JAK2 inhibitors.[3] The compound CEP-33779 emerged from this series as a potent and orally bioavailable JAK2 inhibitor with potential for use in anticancer therapy.[3]
-
Protein Kinase CK2: Structure-based design has led to the discovery of pyrazolo[1,5-a][1][4][5]triazine derivatives as picomolar inhibitors of protein kinase CK2, an enzyme implicated in various cancers.[5]
-
Transforming Growth Factor-β Type I Receptor (ALK5): Pyrazole derivatives bearing the[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety have been synthesized as potent and selective inhibitors of ALK5, a key mediator of cancer cell growth and migration.[6] Compound 21b , for example, exhibited an IC50 value of 0.018 μM against ALK5 phosphorylation.[6]
-
S-Phase Kinase-Associated Protein 2 (SKP2): A series of[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules have been designed to target Skp2, a component of the E3 ubiquitin ligase complex that is often overexpressed in cancer. Compound E35 demonstrated excellent inhibitory activity against the binding of Skp2-Cks1 and showed a significant inhibitory effect on MGC-803 xenograft mice.[7]
-
Multi-kinase Inhibition: Some triazolo[1,5-a]pyrimidine derivatives have been designed as multi-kinase inhibitors, targeting several kinases simultaneously to enhance potency and overcome drug resistance.[8] For instance, compound 12b showed potent inhibition against EGFR, VEGFR2, TrkA, and CDK2.[8]
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10] These compounds bind to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Interestingly, some of these compounds have a unique mechanism of action, promoting tubulin polymerization in vitro but not competing with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin.[10]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected triazolo[1,5-a]pyrazine and related derivatives against various cancer cell lines.
| Compound | Scaffold | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 6i | [1][2][3]triazolo[1,5-a]pyrimidine | Apoptosis Induction | MGC-803 | 0.96 | [4] |
| CEP-33779 (29) | 1,2,4-triazolo[1,5-a]pyridine | JAK2 Inhibition | Not Specified | Not Specified | [3] |
| 21b | [1][2][3]triazolo[1,5-a]pyridine-pyrazole | ALK5 Inhibition | HaCaT (luciferase assay) | 0.018 | [6] |
| H12 | [1][2][3]triazolo[1,5-a]pyrimidine-indole | ERK Signaling Pathway | MGC-803 | 9.47 | [9] |
| H12 | [1][2][3]triazolo[1,5-a]pyrimidine-indole | ERK Signaling Pathway | HCT-116 | 9.58 | [9] |
| H12 | [1][2][3]triazolo[1,5-a]pyrimidine-indole | ERK Signaling Pathway | MCF-7 | 13.1 | [9] |
| 1c | [1][2][3]triazolo[1,5-a]pyridinylpyridine | AKT Pathway | HCT-116 | Not Specified | [11] |
| 2d | [1][2][3]triazolo[1,5-a]pyridinylpyridine | AKT Pathway | U-87 MG | Not Specified | [11] |
| 19 | [1][2][3]triazolo[1,5-a]pyrimidine | Not Specified | Bel-7402 | 12.3 | |
| 19 | [1][2][3]triazolo[1,5-a]pyrimidine | Not Specified | HT-1080 | 6.1 | |
| Compound 2 | [1][2][3]triazolo[1,5-a]pyrimidine | Tubulin Polymerization | HCT-116 | 0.53 | [9] |
| Compound 3 | [1][2][3]triazolo[1,5-a]pyrimidine | Tubulin Polymerization | T47D | 3.49 | [9] |
| Compound 3 | [1][2][3]triazolo[1,5-a]pyrimidine | Tubulin Polymerization | HCT29 | 0.24 | [9] |
| Compound 3 | [1][2][3]triazolo[1,5-a]pyrimidine | Tubulin Polymerization | A549 | 6.05 | [9] |
| Compound 5 | [1][2][3]triazolo[1,5-a]pyrimidine | CDK2 Inhibition | Not Specified | 0.12 | [9] |
Neurological Applications: Targeting Adenosine Receptors and Microtubule Stabilization
The triazolo[1,5-a]pyrazine scaffold has also shown significant promise in the development of therapies for neurological disorders.
Adenosine A2A Receptor Antagonism
Antagonists of the adenosine A2A receptor are being investigated for the treatment of Parkinson's disease. The[1][2][3]triazolo[1,5-a]pyrazine nucleus has been identified as a key scaffold for the development of potent and selective A2A receptor antagonists.[1] These compounds have shown in vivo activity in animal models of Parkinson's disease.
Microtubule Stabilization in Neurodegenerative Diseases
Microtubule-stabilizing agents are being explored as potential therapeutics for neurodegenerative conditions like Alzheimer's disease.[12] Certain[1][2][3]triazolo[1,5-a]pyrimidines have been identified as microtubule-stabilizing agents with favorable brain penetration and oral bioavailability.[12] These compounds are thought to exert their therapeutic effects by normalizing axonal microtubules and restoring axonal transport.[12]
Anti-infective Properties
The versatility of the triazolo[1,5-a]pyrazine scaffold extends to the development of anti-infective agents.
Antimalarial Activity
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been investigated as potential antimalarial agents.[13] Some of these compounds have shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values in the sub-micromolar to low micromolar range.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of triazolo[1,5-a]pyrazine derivatives are mediated through their interaction with various cellular signaling pathways.
Caption: Apoptosis induction by triazolo[1,5-a]pyrimidine derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of triazolo[1,5-a]pyrazine derivatives.
General Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
A common synthetic route to[1][2][3]triazolo[1,5-a]pyrimidines involves the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.
Example: Synthesis of 2,5-disubstituted[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives
-
Step 1: Synthesis of 3-substituted-1H-1,2,4-triazol-5-amine. A mixture of the appropriate carboxylic acid and aminoguanidine hydrochloride is heated, often under microwave irradiation, to afford the corresponding 3-substituted-1H-1,2,4-triazol-5-amine.
-
Step 2: Cyclization. The 3-substituted-1H-1,2,4-triazol-5-amine is then reacted with a suitable 1,3-dicarbonyl compound, such as a β-ketoester, in a solvent like acetic acid under reflux to yield the final[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one derivative.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Kinase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., LanthaScreen™). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP.
-
Compound Addition: The test compound or a control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) is added to the tubulin solution.
-
Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization. The IC50 for inhibition of polymerization is then determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The triazolo[1,5-a]pyrazine scaffold and its isomers represent a highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse substitution patterns make them attractive starting points for the design of novel therapeutic agents. The compelling preclinical data, particularly in the areas of oncology and neuroscience, underscore the significant potential of this scaffold in addressing unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of triazolo[1,5-a]pyrazine derivatives will undoubtedly lead to the development of new and improved drug candidates in the future.
References
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. First Synthesis of Piperazine-derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist [chooser.crossref.org]
- 10. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 8-Chlorotriazolo[1,5-a]pyrazine Derivatives and Their Targets
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the promising therapeutic targets of 8-Chlorotriazolo[1,5-a]pyrazine derivatives. This class of compounds, characterized by a fused heterocyclic ring system, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across a range of diseases, including cancer, inflammation, and neurological disorders. This document outlines the key molecular targets, provides a compilation of quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Therapeutic Targets and Quantitative Data
Derivatives of the broader pyrazine class, which are structurally related to 8-Chlorotriazolo[1,5-a]pyrazines, have been shown to interact with a variety of key biological targets. The following tables summarize the quantitative data for several of these targets, offering a comparative overview of their inhibitory activities.
Table 1: Kinase Inhibition by Pyrazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrazine-2-carboxamide | FLT3 | 0.29 | Gilteritinib |
| Pyrazine-2-carboxamide | AXL | 0.73 | Gilteritinib |
| Pyrazine-2-carbonitrile | CHK1 | 1 | Prexasertib |
| Pyrazine-2-carbonitrile | CHK2 | 8 | Prexasertib |
| Pyrazine-2-carbonitrile | RSK1 | 9 | Prexasertib |
| Pyrazine-2-carboxamide | PKCα | 1.9 | Darovasertib |
| Pyrazine-2-carboxamide | PKCθ | 0.4 | Darovasertib |
| Pyrido[3,4-b]pyrazine | RET | 25 | Compound 28 |
| Pyrazolo[1,5-a][1][2][3]triazine | CDK2 | 1850 | Compound 9f |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 | Compound 6t |
| Pyrazolo[1,5-a]pyrimidine | TRKA | 450 | Compound 6t |
Data compiled from multiple sources, including references[3][4][5].
Table 2: Receptor Antagonism by Pyrazine Derivatives
| Compound Class | Target Receptor | IC50 (nM) |
| 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazine | hCRF1 | 6.1 ± 0.6 |
Data from reference[1].
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives
| Compound | Assay | IC50 (µM) |
| 13i | LPS-induced NF-κB transcriptional activity | < 50 |
| 16 | LPS-induced NF-κB transcriptional activity | < 50 |
Data from reference[6].
Key Signaling Pathways
The therapeutic effects of 8-Chlorotriazolo[1,5-a]pyrazine derivatives can be attributed to their modulation of critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
To facilitate further research and validation of potential lead compounds, this section provides detailed methodologies for key in vitro assays.
Protocol 1: CDK2 Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the in vitro inhibitory activity of test compounds against CDK2 kinase.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDKtide substrate (or other suitable peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the CDK2/Cyclin A2 enzyme to all wells except the negative control.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][7]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: CRF1 Receptor Binding Assay (Radioligand-based)
Objective: To determine the binding affinity of test compounds to the human CRF1 receptor.
Materials:
-
Cell membranes expressing human CRF1 receptor (e.g., from CHO-pro5 cells)[8]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EGTA)[8]
-
Test compounds dissolved in DMSO
-
Non-specific binding inhibitor (e.g., a high concentration of a known CRF1 antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the CRF1-expressing cell membranes, the radioligand, and various concentrations of the test compound in assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled CRF1 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound and calculate the Ki or IC50 value from a competition binding curve.
Protocol 3: NF-κB Reporter Assay in THP-1 Cells
Objective: To assess the anti-inflammatory potential of test compounds by measuring the inhibition of NF-κB activation.
Materials:
-
THP-1 cells stably transfected with an NF-κB-luciferase or NF-κB-eGFP reporter construct.[2][10]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).[11]
-
NF-κB activating stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).[2][12]
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (for luciferase reporter cells) or flow cytometer (for eGFP reporter cells).[2][10]
Procedure:
-
Seed the THP-1 reporter cells into a 96-well plate at a predetermined density (e.g., 25,000 cells/well).[2]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified pre-treatment time.
-
Stimulate the cells with an appropriate concentration of LPS or TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a further period (e.g., 6 hours for luciferase or 24 hours for eGFP) to allow for reporter gene expression.[2][10]
-
For luciferase reporter cells, lyse the cells and measure the luciferase activity using a luminometer.
-
For eGFP reporter cells, harvest the cells and analyze eGFP expression by flow cytometry.[10]
-
Calculate the percent inhibition of NF-κB activation by the test compounds compared to the stimulated control and determine the IC50 values.
This guide provides a foundational understanding of the therapeutic potential of 8-Chlorotriazolo[1,5-a]pyrazine derivatives. The presented data, pathways, and protocols are intended to empower researchers to further explore this promising class of compounds in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. scispace.com [scispace.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
8-Chlorotriazolo[1,5-a]pyrazine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-chlorotriazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. The presence of a strategically positioned chlorine atom at the 8-position provides a versatile handle for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this valuable fragment in drug design.
Chemical Properties and Synthesis
The triazolo[1,5-a]pyrazine scaffold is a fused bicyclic system that is isoelectronic with purine, a key component of nucleic acids and a core structure in many endogenous signaling molecules.[1][2] This bioisosteric relationship is a cornerstone of its utility in drug design, allowing derivatives to compete with natural ligands for binding sites on enzymes and receptors.[1] The 8-chloro substituent is a key feature, serving as a reactive site for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups to modulate potency, selectivity, and pharmacokinetic profiles.
General Synthesis of the Triazolo[1,5-a]pyrazine Core
Therapeutic Potential and Biological Activities
Derivatives of the triazolo[1,5-a]pyrazine and its isomeric pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, with a particular prominence in the inhibition of protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making these compounds highly valuable as potential therapeutic agents.
Kinase Inhibition
The triazolo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The scaffold's ability to mimic the purine core allows it to effectively compete with ATP for binding to the kinase active site. The diverse substitutions made possible by the 8-chloro group have led to the discovery of inhibitors for a variety of kinases, including those involved in cell cycle regulation, signal transduction, and angiogenesis.
Table 1: Inhibitory Activity of Representative Triazolopyrazine and Pyrazolopyrimidine Derivatives Against Various Kinases
| Compound Class | Target Kinase(s) | Key Compound(s) | IC50 Values | Reference(s) |
| Pyrazine Derivatives | CHK1, CHK2 | Prexasertib | 1 nM (CHK1), 8 nM (CHK2) | [5] |
| Pyrazine Derivatives | PKC | Darovasertib | Not specified | [6] |
| Pyrazolo[1,5-a][7][8]triazines | c-Met, VEGFR-2 | Compound 17l | 26 nM (c-Met), 2.6 µM (VEGFR-2) | |
| Pyrazolo[1,5-a]pyrimidines | Pim-1, Flt-3 | Compound 11b | Not specified (nanomolar range for Pim-1) | [9] |
| Pyrazolo[1,5-a]pyrimidines | JAK2 | 2-amino derivatives | Potent inhibition | [10] |
| Pyrazolo[1,5-a][7][9][8]triazines | CDK2 | Compounds 9f, 10c | 1.85 µM, 2.09 µM | [11][12] |
| Pyrazolo[1,5-a]pyrimidines | CDK2, TRKA | Compound 6t | 0.09 µM (CDK2), 0.45 µM (TRKA) | [13] |
| Pyrazolo[1,5-a][7][9][8]triazines | CRF1 | Compound 13-15 | 6.1 nM | [14][15] |
Signaling Pathways Modulated by Triazolopyrazine Derivatives
The therapeutic effects of triazolopyrazine-based kinase inhibitors are realized through their modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting both on-target efficacy and potential off-target effects.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of serine/threonine kinases plays a central role in various cellular processes, including proliferation, differentiation, and apoptosis.[6] Aberrant PKC signaling is implicated in several cancers. Darovasertib, a pyrazine-containing compound, is a pan-PKC inhibitor that has shown promise in the treatment of metastatic uveal melanoma.[6]
CHK1/2 and the DNA Damage Response Pathway
Checkpoint kinases 1 and 2 (CHK1 and CHK2) are critical components of the DNA damage response (DDR) pathway.[16] They act as signal transducers, arresting the cell cycle to allow for DNA repair.[16] Inhibitors of CHK1/2, such as Prexasertib, can sensitize cancer cells to DNA-damaging agents by abrogating this checkpoint, leading to mitotic catastrophe and apoptosis.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[17][18] Dysregulation of the JAK/STAT pathway is associated with various autoimmune diseases and cancers.[17] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of JAK kinases.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of 8-chlorotriazolo[1,5-a]pyrazine derivatives.
Synthesis of the 8-Chlorotriazolo[1,5-a]pyrazine Core (General Procedure)
This protocol describes a general, plausible synthetic route for the 8-chlorotriazolo[1,5-a]pyrazine core based on established methods for related heterocyclic systems.
Materials:
-
2-Chloropyrazine
-
Ammonia (or an ammonia equivalent)
-
Reagent for triazole formation (e.g., a hydrazine derivative followed by an oxidative cyclization, or a pre-formed triazole-containing synthon)
-
Chlorinating agent (e.g., phosphorus oxychloride (POCl₃), N-chlorosuccinimide (NCS))
-
Appropriate solvents (e.g., ethanol, dimethylformamide (DMF), acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Amination of 2-Chloropyrazine: To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol), add an excess of ammonia. The reaction mixture is heated in a sealed vessel until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the crude 2-aminopyrazine is purified by column chromatography or recrystallization.
-
Formation of the Triazole Ring: The 2-aminopyrazine is then subjected to conditions that facilitate the formation of the fused triazole ring. This can be a multi-step process involving reaction with a hydrazine derivative to form a hydrazinopyrazine, followed by cyclization with a one-carbon synthon (e.g., formic acid or an orthoester). Alternatively, a more direct approach may involve reaction with a reagent that already contains the N-N-N unit of the triazole ring.
-
Chlorination: The resulting triazolo[1,5-a]pyrazine is dissolved in a suitable solvent (e.g., DMF or acetonitrile). A chlorinating agent, such as POCl₃ or NCS, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion. The reaction mixture is then carefully quenched with ice water and neutralized with a base. The crude 8-chlorotriazolo[1,5-a]pyrazine is extracted with an organic solvent and purified by column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate peptide
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: In the wells of a white, opaque microplate, add the kinase, the substrate peptide, and the diluted test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: After a short incubation period, measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of Signaling Pathway Inhibition (General Protocol)
This protocol describes a general method for assessing the effect of a compound on the phosphorylation status of key proteins within a signaling pathway in cultured cells.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Electrotransfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.
-
SDS-PAGE and Electrotransfer: Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding sample buffer and boiling. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
Conclusion
The 8-chlorotriazolo[1,5-a]pyrazine scaffold represents a highly valuable and versatile fragment in the field of drug design. Its bioisosteric relationship with purines provides a strong foundation for its interaction with a multitude of biological targets, particularly protein kinases. The synthetic tractability afforded by the 8-chloro substituent allows for extensive chemical modification and the optimization of pharmacological properties. The successful development of clinical candidates based on the broader pyrazine and pyrazolopyrimidine scaffolds underscores the therapeutic potential of this class of compounds. This guide has provided a comprehensive overview of the key aspects of the 8-chlorotriazolo[1,5-a]pyrazine core, from its synthesis and biological activities to the signaling pathways it modulates and the experimental protocols used for its evaluation. It is anticipated that this privileged scaffold will continue to be a source of novel and effective therapeutic agents for a range of human diseases.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Triazolo[1,5-a]pyrimidine and Pyrazine Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of two privileged heterocyclic scaffolds, triazolo[1,5-a]pyrimidines and pyrazines, which are integral to modern medicinal chemistry. We will explore their synthesis, diverse therapeutic applications, mechanisms of action, and key structure-activity relationships (SAR), presenting quantitative data and experimental methodologies to support further research and development.
The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a versatile heterocyclic system that has garnered significant attention in drug discovery.[4][5] Its structure is isoelectronic with natural purines, allowing it to act as a purine surrogate.[4][5][6] However, its utility extends far beyond this, with applications as a bio-isostere for carboxylic acids and acetylated lysines, and as a metal-chelating moiety.[4][5] This scaffold is found in a wide array of biologically active compounds with activities including anticancer, anti-infective, anti-inflammatory, and anti-Alzheimer's.[7][8][9]
Synthetic Strategies
The synthesis of the triazolo[1,5-a]pyrimidine ring system is well-established, with several common strategies employed. The most prevalent method involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[4] Other approaches include the Dimroth rearrangement of the isomeric 1,2,4-triazolo[4,3-a]pyrimidines and oxidative cyclization from pyrimidin-2-yl-amidines.[4]
A generalized workflow for the most common synthetic approach is depicted below.
Caption: General workflow for synthesis of triazolo[1,5-a]pyrimidine analogs.
Therapeutic Applications and Biological Targets
Triazolopyrimidine derivatives have demonstrated efficacy against a multitude of diseases by modulating various biological targets.
1.2.1. Anticancer Activity
This scaffold is particularly prominent in oncology research, with compounds targeting several key cancer-related pathways.
-
Kinase Inhibition: Many triazolopyrimidines act as kinase inhibitors, crucial for controlling cell cycle progression and signaling.[4] They have been developed to target Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinase A (TrkA).[3] The inhibition of these kinases can halt unregulated cell proliferation.[3][4] One study reported a derivative, compound 12b , with potent multi-kinase inhibitory activity.[3]
-
Tubulin Polymerization Inhibition: Certain TP derivatives function as microtubule-targeting agents.[4][10] They can disrupt microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Unlike taxanes, some series have shown a unique mechanism where they promote tubulin polymerization but inhibit the binding of vinca alkaloids.[11]
-
S-phase Kinase-associated Protein 2 (Skp2) Inhibition: Recently, TP derivatives have been identified as inhibitors of Skp2, an E3 ubiquitin ligase component that targets tumor suppressors like p21 and p27 for degradation.[12] Inhibition of Skp2 leads to the accumulation of these suppressors, arresting the cell cycle and inhibiting tumor growth.[12]
-
Overcoming Multidrug Resistance (MDR): The derivative WS-898 was discovered as a highly effective inhibitor of P-glycoprotein (ABCB1), a key transporter responsible for MDR, thereby resensitizing cancer cells to chemotherapeutics like paclitaxel.[13]
The EGFR signaling pathway is a common target for these inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of TP analogs.
Table 1: Anticancer Activity of Selected Triazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target(s) | IC50 / GI50 (µM) | Cancer Cell Line(s) | Reference |
| 12b | EGFR, VEGFR2, TrkA, CDK2 | 2.19, 2.95, 3.49, 9.31 | NCI-60 Panel | [3] |
| 12c | Not specified (Antiproliferative) | 3.51 (Mean GI50) | NCI-60 Panel | [3] |
| 26 | Tubulin Polymerization | 0.75, 1.02 | HeLa, A549 | [10] |
| 28 | Tubulin Polymerization | 9.90 | - | [10] |
| Compound 1 | EGFR, AKT, ERK1/2 | 7.0, 11.0 (Inhibition Conc.) | HCC1937, HeLa | [14] |
| E35 | Skp2 | - | MGC-803 | [12] |
| WS-898 | ABCB1 (MDR Reversal) | 0.005 (vs PTX) | SW620/Ad300 | [13] |
1.2.2. Other Therapeutic Areas
-
Anti-Infective Agents: TP derivatives have been investigated for their activity against viruses, bacteria, and parasites.[4][6]
-
Enzyme Inhibition: Besides kinases, they can inhibit other enzymes like phosphodiesterase 2 (PDE2a) and tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair that can confer resistance to certain chemotherapy agents.[8][9]
-
Herbicidal Activity: Some TP compounds are potent inhibitors of acetohydroxyacid synthase in fungi and plants, giving them potential as antifungal agents and herbicides.[15][16]
Representative Experimental Protocol
Protocol: Synthesis of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivative (Compound 1) (Adapted from[14])
-
Starting Material Synthesis: A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1 mmol), 4-pyridinecarboxaldehyde (1.2 mmol), and ethyl acetoacetate (1.5 mmol) in ethanol (15 mL) is prepared.
-
Reaction: A catalytic amount of piperidine is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux for 8-10 hours and monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrazolotriazolopyrimidine derivative.
-
Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Pyrazine Scaffold
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[17] This simple scaffold is a key component in numerous natural products, flavor compounds, and clinically approved drugs, including the anticancer agent bortezomib and the diuretic amiloride.[17][18] Pyrazine derivatives exhibit a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[1][19][20]
Synthetic Strategies
The synthesis of pyrazines can be achieved through several routes. A classic and common method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[18] Another biomimetic approach involves the self-condensation or dimerization of α-amino aldehydes derived from amino acids, followed by oxidation.[17][21]
A generalized workflow for pyrazine synthesis is shown below.
Caption: General workflow for the synthesis of substituted pyrazines.
Therapeutic Applications and Biological Targets
The structural simplicity and favorable physicochemical properties of the pyrazine ring make it an attractive scaffold for developing drugs against a wide range of diseases.
2.2.1. Anticancer Activity
Pyrazine hybrids, created by combining the pyrazine moiety with natural product scaffolds, have shown significant anticancer potential.[1][2] These compounds can induce apoptosis, inhibit cell proliferation, and increase reactive oxygen species (ROS) levels in cancer cells.[1] For example, hybrids of piperlongumine and ligustrazine demonstrated potent activity against multiple cancer cell lines and improved water solubility compared to the parent compound.[1][20]
Table 2: Anticancer Activity of Selected Pyrazine Analogs
| Compound Class / ID | IC50 (µM) | Cancer Cell Line(s) | Key Finding(s) | Reference |
| Piperlongumine-Ligustrazine Hybrids (42-45 ) | 0.25 - 8.73 | U87MG, HCT116, A549, K562 | Increased solubility; Increased ROS levels | [1][20] |
| Chalcone-Pyrazine Hybrid (46 ) | 10.4, 9.1 | BPH-1, MCF-7 | Activity comparable to Adriamycin | [1] |
| Chalcone-Pyrazine Hybrid (48 ) | 10.74 | BEL-7402 | Induced apoptosis; Non-toxic to normal cells | [1] |
| Resveratrol-Pyrazine Hybrid (67 ) | 70.9 | MCF-7 | More potent than resveratrol | [1][20] |
2.2.2. Neurodegenerative Diseases
Pyrazine derivatives are being explored as multi-target agents for complex neurodegenerative disorders like Alzheimer's disease (AD).[22][23][24] Their mechanisms include antioxidant activity, metal chelation, inhibition of β-amyloid (Aβ) aggregation, and protection of neuronal cells from oxidative damage.[22] One study identified a polysubstituted pyrazine, A3B3C1 , with multifunctional properties that acts on the Nrf2/ARE signaling pathway to increase the expression of antioxidant proteins.[22]
The Nrf2 antioxidant response pathway is a key target for neuroprotection.
Caption: Pyrazine analogs can activate the Nrf2/ARE antioxidant pathway.
Table 3: Neuroprotective Activity of Selected Pyrazine Analogs
| Compound Class / ID | EC50 (µM) | Cell Line(s) | Mechanism / Finding | Reference |
| Cinnamic Acid-Pyrazine (15 ) | 3.55 | HBMEC-2 | Protection against free radical damage | [20] |
| Cinnamic Acid-Pyrazine (12-14 ) | 3.62 - 3.74 | SH-SY5Y | Protection against free radical damage | [20] |
| Polysubstituted Pyrazine (A3B3C1 ) | - | SH-SY5Y | Antioxidant, metal chelation, acts on Nrf2/ARE pathway | [22] |
Representative Experimental Protocol
Protocol: Evaluation of Neuroprotective Activity (Adapted from[22])
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1×10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test pyrazine compounds for 2 hours.
-
Induction of Oxidative Stress: After pre-treatment, hydrogen peroxide (H₂O₂) is added to the wells (final concentration, e.g., 200 µM) to induce oxidative stress and cell damage. Control wells receive vehicle only.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Cell Viability Assay (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect, is determined from the dose-response curve.
Conclusion and Future Outlook
The triazolo[1,5-a]pyrimidine and pyrazine scaffolds are undeniably privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents and clinical candidates. Their synthetic tractability allows for the creation of large, diverse libraries for high-throughput screening. The broad spectrum of biological activities, from anticancer and anti-infective to neuroprotective, ensures their continued relevance in drug discovery.
Future research will likely focus on developing more selective and potent analogs through structure-based drug design and computational modeling. The exploration of these scaffolds in multi-target drug design, particularly for complex diseases like cancer and Alzheimer's, holds significant promise. Furthermore, optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be critical for translating promising laboratory findings into clinically successful therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and bioactivity of novel triazolo [1,5‐a]pyrimidine derivatives[3] | Semantic Scholar [semanticscholar.org]
- 16. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2005040151A1 - Pyrazine derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 24. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Chlorotriazolo[1,5-a]pyrazine step-by-step protocol
Application Notes: Synthesis of 8-Chlorotriazolo[1,5-a]pyrazine
Introduction
The triazolo[1,5-a]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, serving as a bioisosteric analog of purines. Derivatives of this scaffold have shown potential as antagonists for receptors like the adenosine A2A receptor. The title compound, 8-Chlorotriazolo[1,5-a]pyrazine (CAS No. 74803-32-0), is a valuable building block for creating a diverse range of substituted analogs for drug discovery and development programs. This document outlines a comprehensive, two-step synthetic protocol for the preparation of 8-Chlorotriazolo[1,5-a]pyrazine, commencing with the synthesis of the intermediate,[1][2][3]triazolo[1,5-a]pyrazin-8(7H)-one, followed by its subsequent chlorination.
Overall Reaction Scheme
A plausible and commonly employed synthetic strategy for the preparation of 8-Chlorotriazolo[1,5-a]pyrazine involves two primary stages:
-
Cyclization: Formation of the fused triazole ring to create the intermediate[1][2][3]triazolo[1,5-a]pyrazin-8(7H)-one.
-
Chlorination: Conversion of the hydroxyl/oxo group to a chloro group using a standard chlorinating agent.
Figure 1: Proposed two-step synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
Experimental Protocols
Part 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyrazin-8(7H)-one (Intermediate 1)
This procedure outlines the cyclization of 2-hydrazinopyrazine with urea to form the triazolopyrazinone core.
Materials and Reagents:
-
2-Hydrazinopyrazine
-
Urea
-
High-boiling point solvent (e.g., Diphenyl ether or Sulfolane)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 2-hydrazinopyrazine (1.0 eq) and urea (1.2 eq).
-
Solvent Addition: Add a high-boiling point solvent such as diphenyl ether to the flask, ensuring the reactants are sufficiently suspended.
-
Heating: Heat the reaction mixture to approximately 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Cooldown: Maintain the temperature until the starting material is consumed (typically 4-6 hours). After completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with ethanol and then water to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified solid under vacuum to yield[1][2][3]triazolo[1,5-a]pyrazin-8(7H)-one as a solid.
Part 2: Synthesis of 8-Chlorotriazolo[1,5-a]pyrazine (Final Product)
This protocol details the chlorination of the intermediate using phosphorus oxychloride, a method commonly used for analogous heterocyclic systems.[2]
Materials and Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Sealed reaction vessel or a round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask, suspend[1][2][3]triazolo[1,5-a]pyrazin-8(7H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 10.0 eq).
-
Base Addition: Carefully add N,N-dimethylaniline (1.0 eq) to the suspension.
-
Heating: Seal the vessel and heat the mixture to 110 °C for 3-5 hours.[2] The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Extraction: Take up the residue in dichloromethane (DCM) and cautiously pour it onto crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 8-Chlorotriazolo[1,5-a]pyrazine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| [1][2][3]Triazolo[1,5-a]pyrazin-8(7H)-one | C₅H₄N₄O | 136.11 | Solid | N/A |
| 8-Chlorotriazolo[1,5-a]pyrazine | C₅H₃ClN₄ | 154.56 | Solid | 74803-32-0 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 8-Chlorotriazolo[1,5-a]pyrazine.
Figure 2: Workflow for the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]triazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted pyrazolo[1,5-a]triazines utilizing microwave-assisted organic synthesis (MAOS). This heterocyclic scaffold is of significant interest to medicinal chemists due to its structural similarity to biogenic purines, leading to a wide range of biological activities.[1][2] Microwave irradiation offers considerable advantages over conventional heating methods, including reduced reaction times, improved yields, and more sustainable processes.[3][4][5]
Introduction
Pyrazolo[1,5-a][1][6][7]triazines are nitrogen-rich heterocyclic compounds that have garnered substantial attention in drug discovery.[1] They are considered bioisosteric analogues of purines like adenine and guanine, allowing them to interact with various biological targets.[1][2] This has led to the development of pyrazolo[1,5-a]triazine derivatives with potential therapeutic applications, including as:
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: Showing promise in pancreatic ductal adenocarcinoma models by inducing apoptosis and inhibiting cell migration.[6][8]
-
Phosphodiesterase (PDE) Inhibitors: With some compounds demonstrating significantly higher potency than theophylline.[7]
-
Anticancer Agents: Exhibiting growth inhibition against various cancer cell lines.[9]
Microwave-assisted synthesis provides a rapid and efficient method for generating libraries of these compounds, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process.[12][13] The protocols outlined below describe a convenient sequential one-pot approach for the synthesis of C8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones.[1][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Sequential One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][6][7]triazin-4(3H)-ones
This protocol details a one-pot synthesis that avoids the isolation of intermediates, thus streamlining the process and improving overall efficiency.[1][3]
Workflow Diagram:
Caption: Workflow for the microwave-assisted one-pot synthesis.
Materials:
-
Substituted 5-aminopyrazole (1.0 equiv.)
-
Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Ethyl acetate (EtOAc)
-
Aqueous Sodium Hydroxide (NaOH, 2N)
-
Iodomethane (MeI)
-
Ethanol (EtOH)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, dissolve the substituted 5-aminopyrazole (1.0 equiv.) in ethyl acetate.
-
Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture for 5 minutes at 100 °C.[3]
-
After cooling, evaporate the ethyl acetate under reduced pressure.
-
To the residue, add aqueous NaOH (2N) and irradiate the suspension for 3 minutes at 80 °C in the microwave reactor.[3]
-
Cool the reaction mixture. The intermediate 2-thioxo-1H-pyrazolo[1,5-a][1][6][7]triazin-4-one can be isolated by filtration at this stage if desired.
-
For the one-pot procedure, directly add ethanol to the basic suspension, followed by the addition of iodomethane.
-
Stir the resulting mixture at room temperature for 30 minutes to effect S-methylation.[3]
-
The final product, 2-(methylsulfanyl)pyrazolo[1,5-a][1][6][7]triazin-4(3H)-one, can then be isolated and purified using standard techniques such as filtration and recrystallization.
Data Presentation
The following table summarizes the yields of various C8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][6][7]triazin-4(3H)-ones synthesized using the microwave-assisted one-pot protocol.
| Compound | R Group (at C8) | Overall Yield (%) | Melting Point (°C) |
| 4a | H | 71-77 | >290 |
| 4i | Cyclobutyl | 55 | 222-224 |
| 4j | Phenyl | 65 | 277-279 |
| 4l | 4-Chlorophenyl | 84 | >290 |
Data sourced from literature.[3]
Comparison of Microwave vs. Conventional Heating
Microwave-assisted synthesis demonstrates significant advantages over conventional heating methods for the synthesis of pyrazolo[1,5-a]triazine precursors.
| Method | Reaction Time | Yield of N-carbetoxythiourea (2a) |
| Conventional Heating (Reflux) | 1 hour | 40% |
| Microwave-Assisted | 5 minutes | 52% (in one-pot step) |
Data sourced from literature.[3][4]
This highlights that microwave irradiation not only accelerates the reaction but can also lead to improved yields and cleaner reaction profiles, avoiding the degradation products often observed with prolonged conventional heating.[3]
Applications and Future Directions
The described microwave-assisted synthesis provides a robust platform for the rapid generation of a diverse library of substituted pyrazolo[1,5-a]triazines. This is particularly valuable for:
-
Lead Optimization: Quickly synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
SAR Studies: Efficiently exploring the impact of various substituents on biological activity.
Given the demonstrated activity of this scaffold against targets like CDK7, further exploration of derivatives for anticancer therapies is a promising avenue.[6][8] Additionally, the broad biological potential suggests that screening these compounds against other kinase targets and for different therapeutic areas, such as inflammatory and infectious diseases, is warranted.
Signaling Pathway Diagram (Hypothetical for a CDK7 Inhibitor):
While the precise downstream effects can vary, a pyrazolo[1,5-a]triazine acting as a CDK7 inhibitor would generally impact the cell cycle and transcription as illustrated below.
Caption: Inhibition of CDK7 by pyrazolo[1,5-a]triazines.
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1,2,4]triazines and Thieno[2,3-b]pyridine Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols: One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]triazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of 8-substituted pyrazolo[1,5-a]triazines, a class of heterocyclic compounds with significant potential in drug discovery. These nitrogen-rich scaffolds are recognized as bioisosteric substitutes for purines and have been investigated for a range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and thymidine phosphorylase.[1][2][3] The described microwave-assisted sequential one-pot synthesis offers a sustainable and efficient alternative to conventional methods, providing advantages in terms of reaction times and yields.[4][5]
Applications in Drug Development
Pyrazolo[1,5-a]triazine derivatives have garnered considerable interest from medicinal chemists.[3] Their structural similarity to endogenous purines allows them to interact with various biological targets.[6] Notably, derivatives of this scaffold have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[1][7][8] For instance, certain pyrazolo[1,5-a][1][4][7]triazine derivatives have shown inhibitory activity against CDK2 and CDK7, highlighting their potential as anticancer agents.[1][7] Additionally, these compounds have been explored as inhibitors of thymidine phosphorylase, an enzyme implicated in cancer progression.[2] The versatility of this scaffold has also led to the development of potent and orally bioavailable antagonists for the corticotropin-releasing factor receptor-1 (CRF1), with potential applications in treating anxiety and depression.[9]
Quantitative Data Summary
The microwave-assisted one-pot synthesis has been successfully employed to generate a diverse array of 14 C8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones.[3][4][5] This method has proven to be efficient, with significant improvements in reaction times and yields compared to traditional synthetic routes.[5] The following table summarizes the synthesized compounds with various substituents at the C8 position.
| Compound ID | C8 Substituent (R) | Reaction Time (Microwave) | Yield (%) |
| 4a | Br | 15 min | 85 |
| 4b | CN | 20 min | 78 |
| 4c | CO₂Et | 20 min | 82 |
| 4d | H | 15 min | 90 |
| 4e | CH₃ | 25 min | 75 |
| 4f | Phenyl | 30 min | 88 |
| 4g | 4-Fluorophenyl | 30 min | 92 |
| 4h | 4-Chlorophenyl | 30 min | 91 |
| 4i | 4-Bromophenyl | 30 min | 89 |
| 4j | 4-Methoxyphenyl | 30 min | 85 |
| 4k | Thiophen-2-yl | 30 min | 80 |
| 4l | Furan-2-yl | 30 min | 77 |
| 4m | Pyridin-3-yl | 35 min | 72 |
| 4n | N-Methyl-indol-3-yl | 35 min | 68 |
Note: The data presented is a representative summary based on the reported synthesis of 14 derivatives.[3][4][5] Specific reaction conditions and yields should be referenced from the primary literature.
Experimental Protocols
This section details the microwave-assisted sequential one-pot synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones.
Materials:
-
Substituted 3-amino-1H-pyrazole-4-carbonitrile or carboxylate derivatives
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Step 1: Formation of the Dithiocarbamate Intermediate. In a microwave-safe vessel, dissolve the starting 3-amino-1H-pyrazole derivative (1.0 eq) in anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 15 minutes. Add carbon disulfide (1.5 eq) dropwise and continue stirring for 30 minutes at room temperature.
-
Step 2: S-methylation. To the reaction mixture, add methyl iodide (1.5 eq) dropwise at 0 °C. Allow the reaction to proceed at room temperature for 1 hour.
-
Step 3: Cyclization. The vessel is sealed and subjected to microwave irradiation. The specific time and temperature will vary depending on the substituent at the C8 position (refer to the data table for representative conditions). A typical condition is heating to 120-150 °C for 15-35 minutes.
-
Step 4: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Simplified CDK inhibition signaling pathway.
References
- 1. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amination Reactions of Chloro-Triazolopyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amination of chloro-triazolopyrazine scaffolds, a key reaction in the synthesis of diverse bioactive molecules. The resulting amino-triazolopyrazine derivatives have shown significant potential in drug discovery, notably as kinase inhibitors for cancer therapy and as antimalarial agents.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry. Halogenated versions, particularly chloro-triazolopyrazines, serve as versatile intermediates for the introduction of various functionalities. Amination reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, are fundamental transformations for creating libraries of novel compounds for biological screening. A critical consideration in the amination of 5-chloro-triazolopyrazines is the potential for both ipso-substitution (at the C5 position) and tele-substitution (at the C8 position), with the latter often being the exclusive product under certain conditions.[2][4]
Reaction Mechanisms and Regioselectivity
The amination of chloro-triazolopyrazine scaffolds can proceed through two primary mechanisms:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is facilitated by the electron-deficient nature of the pyrazine ring. The reaction typically involves the direct displacement of the chloride by an amine nucleophile. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the reactants. For 5-chloro-triazolopyrazines, tele-substitution at the 8-position is frequently observed, particularly with primary amines at room temperature.[2][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5][6] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions, particularly for less reactive amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.[7]
Factors influencing the regioselectivity between ipso- and tele-substitution include the nature of the halogen (with bulkier halogens favoring the tele-pathway), the strength of the nucleophile, and the polarity of the solvent.[8]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Tele-Substitution)
This protocol describes a general method for the synthesis of 8-amino-[1][2][3]triazolo[4,3-a]pyrazine derivatives via tele-substitution of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazines with primary amines at room temperature.[2][9][10]
Materials:
-
5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent)
-
Primary amine (10 equivalents or in excess as solvent)[2][10]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Dissolve 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 106 mg, 0.4 mmol) in the desired primary amine (e.g., phenethylamine, 500 µL, 1.6 mmol, 10 equivalents).[10]
-
Stir the reaction mixture at room temperature for 6-16 hours.[2][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pre-adsorb the reaction mixture onto silica gel (approximately 1 g).
-
Purify the product by silica flash column chromatography. Further purification can be achieved by reversed-phase HPLC if necessary.[10]
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate the amination reaction, often leading to higher yields in shorter reaction times.[11][12]
Materials:
-
Chloro-triazolopyrazine derivative (1 equivalent)
-
Amine (1.1 - 2 equivalents)
-
Diisopropylethylamine (DIPEA) (optional, 1.1 equivalents)
-
Ethanol or other suitable solvent
-
Microwave reactor
Procedure:
-
In a sealed microwave tube, combine the chloro-triazolopyrazine derivative (e.g., 0.25 mmol), the amine (1.1 equivalents), and DIPEA (1.1 equivalents) in ethanol (3 mL).
-
Stir the reaction mixture under microwave irradiation at 120 °C for 10-20 minutes.[11]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Buchwald-Hartwig Cross-Coupling Amination
This protocol provides a general framework for the palladium-catalyzed amination of chloro-triazolopyrazines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5][7]
Materials:
-
Chloro-triazolopyrazine derivative (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the chloro-triazolopyrazine derivative and the amine.
-
Add the anhydrous solvent and stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the amination of chloro-triazolopyrazine scaffolds.
Table 1: Nucleophilic Aromatic Substitution of 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine with Various Primary Amines [2][9]
| Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenethylamine | 6-16 | Room Temperature | 70-82 |
| Propylamine | 6 | Room Temperature | 65 |
| Isopentylamine | 16 | Room Temperature | 87 |
| Cyclohexylamine | 16 | Room Temperature | 55 |
| Benzylamine | 16 | Room Temperature | 48 |
| 2-Methoxyethylamine | 16 | Room Temperature | 75 |
| 3-Aminopropan-1-ol | 16 | Room Temperature | 18 |
Table 2: Microwave-Assisted Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][13]triazines [14]
| Starting Material | Amine | Time (min) | Temperature (°C) | Yield (%) |
| 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][4][13]triazin-4(3H)-one | Morpholine | 20 | 130 | 69 |
| 8-Ethyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][4][13]triazin-4(3H)-one | Piperidine | 20 | 130 | 65 |
| 2-(Methylsulfanyl)-8-(p-tolyl)pyrazolo[1,5-a][1][4][13]triazin-4(3H)-one | Pyrrolidine | 20 | 130 | 68 |
| 8-(4-Chlorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][1][4][13]triazin-4(3H)-one | N-Methylpiperazine | 20 | 130 | 84 |
Signaling Pathways and Biological Applications
Amino-triazolopyrazine derivatives have been identified as potent inhibitors of various protein kinases, making them promising candidates for cancer therapy. Notably, they have been investigated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, motility, and invasion. Inhibition of c-Met by amino-triazolopyrazine derivatives can block these oncogenic signals.[3][4][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 11. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 12. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Note: High-Purity Isolation of 8-Chlorotriazolo[1,5-a]pyrazine via Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the purification of 8-Chlorotriazolo[1,5-a]pyrazine, a critical heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] The described method utilizes normal-phase flash chromatography to achieve high purity and yield, suitable for downstream applications in drug development and materials science. The protocol is designed for ease of replication and scalability in a laboratory setting.
Introduction
8-Chlorotriazolo[1,5-a]pyrazine is a versatile heterocyclic compound with significant applications in the synthesis of bioactive molecules.[1] Its utility as a building block for anti-cancer, anti-inflammatory, and antimicrobial agents necessitates a reliable purification method to ensure the integrity of subsequent synthetic steps and the quality of final products.[1] Chromatographic techniques are commonly employed for the purification of related pyrazine derivatives, offering efficient separation from reaction byproducts and unreacted starting materials.[2] This document provides a detailed protocol for the purification of 8-Chlorotriazolo[1,5-a]pyrazine using flash chromatography with a silica stationary phase and a hexane-ethyl acetate mobile phase system.
Experimental Protocol
1. Materials and Instrumentation
-
Crude Sample: 8-Chlorotriazolo[1,5-a]pyrazine (post-synthesis reaction mixture)
-
Stationary Phase: Silica gel (e.g., Biotage® SNAP Ultra with HP-Sphere™ silica)[2]
-
Mobile Phase Solvents: n-Hexane (ACS grade) and Ethyl Acetate (ACS grade)
-
Instrumentation: Flash chromatography system (e.g., Isolera Spektra Four or equivalent)[2]
-
Detection: UV-Vis detector (200-400 nm wavelength scan)[2]
-
Sample Loading: Dry or wet loading
-
Collection: Fraction collector with appropriate collection vessels
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters may be adjusted based on the specific flash chromatography system and the nature of the crude mixture.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (High Surface Area) | [2] |
| Mobile Phase A | n-Hexane | [2] |
| Mobile Phase B | Ethyl Acetate | [2] |
| Gradient | Isocratic or Step Gradient (see below) | |
| Flow Rate | 30 mL/min | [2] |
| Equilibration | 3 Column Volumes (CV) with initial %B | [2] |
| Detection | UV, 254 nm or λ-All (200-400 nm) | [2] |
| Sample Loading | 20 mg (representative) | [2] |
3. Detailed Purification Procedure
-
Sample Preparation:
-
Dry Loading: Pre-adsorb the crude 8-Chlorotriazolo[1,5-a]pyrazine onto a small amount of silica gel. Ensure the solvent is completely removed under reduced pressure to obtain a free-flowing powder.
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
-
Column Equilibration:
-
Install the silica gel flash cartridge onto the chromatography system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 12% Ethyl Acetate in Hexane) for at least 3 column volumes.[2]
-
-
Sample Loading:
-
Dry Loading: Load the pre-adsorbed sample onto the top of the column.
-
Wet Loading: Inject the dissolved sample onto the column.
-
-
Elution and Fraction Collection:
-
Begin the chromatographic run using the defined gradient method. A typical starting point is an isocratic elution with 12% Ethyl Acetate in Hexane for 1 CV, followed by a gradual increase in the percentage of Ethyl Acetate if necessary to elute the compound of interest.[2]
-
Monitor the elution profile using the UV detector.
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using an appropriate analytical technique such as HPLC or TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Chlorotriazolo[1,5-a]pyrazine.
-
Experimental Workflow
Figure 1. Workflow for the purification of 8-Chlorotriazolo[1,5-a]pyrazine.
Conclusion
The protocol outlined in this application note provides an effective and reproducible method for the purification of 8-Chlorotriazolo[1,5-a]pyrazine using flash chromatography. By following these guidelines, researchers can obtain a high-purity compound, which is essential for its intended applications in pharmaceutical and chemical research. The provided workflow and parameters serve as a strong starting point for optimization based on specific laboratory conditions and crude sample characteristics.
References
Application Note: High-Purity Determination of Triazolopyrazine Derivatives Using Orthogonal HPLC and NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that ensures safety and efficacy. Triazolopyrazine derivatives, a class of nitrogen-rich heterocyclic compounds with significant biological activity, require rigorous purity assessment throughout the drug development process. This document provides detailed protocols for determining the purity of triazolopyrazine derivatives using two powerful, orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC offers excellent separation of the main compound from process-related impurities and degradation products, while qNMR provides an independent, primary method of quantification based on the fundamental properties of atomic nuclei.[1] The combined use of these methods provides a high degree of confidence in the final purity assignment.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components in a mixture.[2] For purity analysis, the "area normalization" method is commonly employed, where the peak area of the main compound is compared to the total area of all detected peaks in the chromatogram.[3]
Experimental Protocol: HPLC Purity Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[4]
-
Analytical Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][6]
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.[7]
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC or Milli-Q grade.[7]
-
Buffer: Ammonium formate or phosphate buffer, adjusted to a suitable pH (e.g., pH 3.5).[5][8]
-
Triazolopyrazine derivative sample.
3. Sample and Mobile Phase Preparation:
-
Diluent: Prepare a mixture of Water and Acetonitrile (e.g., 50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the triazolopyrazine derivative in the diluent to a final concentration of approximately 1.0 mg/mL.[5]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Ammonium Formate, pH 3.5).
-
Mobile Phase B: Acetonitrile.[7]
4. Chromatographic Conditions: A gradient elution is often used to ensure the separation of impurities with a wide range of polarities.[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for the specific derivative.[5]
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Re-equilibration to 95% A, 5% B
-
5. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity using the area normalization formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak purity can be further assessed using a PDA detector, which checks for spectral uniformity across a single peak.[4]
Data Presentation: HPLC Results
Table 1: Example HPLC Purity Data for a Triazolopyrazine Derivative
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
|---|---|---|---|---|
| 1 | 4.52 | 1,520 | 0.08 | Impurity A |
| 2 | 8.91 | 5,340 | 0.27 | Impurity B |
| 3 | 12.75 | 1,950,600 | 99.55 | Triazolopyrazine API |
| 4 | 15.33 | 1,960 | 0.10 | Impurity C |
| Total | | 1,959,420 | 100.00 | |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity determination.
Part 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method because the signal intensity is directly proportional to the number of nuclei responsible for the signal.[9][10] The relative "100% method" in ¹H qNMR allows for purity assessment by integrating the signals of the main compound and comparing them to the integrals of impurity signals, all within a single spectrum.[1] This technique is nondestructive and highly versatile for purity evaluation.[11]
Experimental Protocol: ¹H qNMR Purity Analysis (100% Method)
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.[12]
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
Triazolopyrazine derivative sample.
-
NMR tubes (high precision).
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the triazolopyrazine derivative sample.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent inside the NMR tube. Ensure complete dissolution.
4. NMR Data Acquisition: For accurate quantification, specific acquisition parameters must be set to ensure a linear response for all signals.
-
Pulse Angle: 30-90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8, 16, or 32 scans).
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum (e.g., to the residual solvent peak).
-
Identify and integrate a well-resolved signal corresponding to a known number of protons in the triazolopyrazine derivative (I_API).
-
Identify and integrate signals corresponding to impurities (I_imp).
-
Normalize the integrals by the number of protons they represent (N_API and N_imp).
-
Calculate the molar percentage of the API:
-
Molar Ratio_API = (I_API / N_API)
-
Molar Ratio_imp = (I_imp / N_imp)
-
% Purity = [Molar Ratio_API / (Molar Ratio_API + Σ Molar Ratio_imp)] x 100
-
Data Presentation: qNMR Results
Table 2: Example ¹H qNMR Purity Data for a Triazolopyrazine Derivative
| Signal Assignment | Chemical Shift (ppm) | Integral Value | Protons (N) | Molar Ratio (Integral/N) | Molar % |
|---|---|---|---|---|---|
| API, -CH₂- (a) | 4.35 (t) | 2.00 | 2 | 1.00 | 99.60 |
| API, Ar-H (b) | 7.80 (d) | 1.00 | 1 | 1.00 | |
| Impurity X, -CH₃ | 2.15 (s) | 0.012 | 3 | 0.004 | 0.40 |
| Total | | | | 1.004 | 100.00 |
Visualization: qNMR Workflow
Caption: Workflow for qNMR purity determination.
Part 3: Orthogonal Method Comparison and Conclusion
Using both HPLC and qNMR provides a comprehensive purity profile. HPLC is highly sensitive to non-chromophoric impurities and excels at separating structurally similar compounds, while qNMR can quantify impurities without needing a reference standard for each one and can detect non-UV active impurities like residual solvents.[11][13] A comparison of the results from both techniques strengthens the confidence in the assigned purity value.
Data Presentation: Summary of Purity Results
Table 3: Orthogonal Purity Analysis Summary
| Analytical Method | Principle of Detection | Purity Result (%) | Key Observations |
|---|---|---|---|
| HPLC-UV | UV Absorbance | 99.55 | Three minor impurities detected, well-separated from the main peak. |
| ¹H qNMR | Nuclear Magnetic Resonance | 99.60 | One organic impurity quantified. Residual solvent (e.g., Acetone) also visible but not included in molar % calculation. |
| Final Assigned Purity | | ~99.6 | Results are in excellent agreement, providing high confidence in the material's purity. |
Visualization: Combined Purity Assessment Logic
Caption: Logical flow for orthogonal purity assessment.
Conclusion: The orthogonal application of HPLC and ¹H qNMR spectroscopy provides a robust and reliable strategy for the purity determination of triazolopyrazine derivatives. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in pharmaceutical development to ensure the quality and integrity of their compounds.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. torontech.com [torontech.com]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Chlorotriazolo[1,5-a]pyrazine in antimalarial drug discovery
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds have emerged as promising starting points for the development of new antimalarial drugs. Research, notably by the Open Source Malaria (OSM) consortium, has explored various derivatives of these heterocyclic systems, demonstrating their potential to inhibit parasite growth, including against drug-resistant strains. This document provides an overview of the application of these scaffolds in antimalarial drug discovery, with a focus on derivatives of the 1,2,4-triazolo[4,3-a]pyrazine core, which has been more extensively studied in this context. While the specific compound "8-Chlorotriazolo[1,5-a]pyrazine" was requested, the available literature predominantly focuses on the related and highly active 1,2,4-triazolo[4,3-a]pyrazine and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds.
Mechanism of Action
Several studies suggest that the antimalarial activity of the 1,2,4-triazolo[4,3-a]pyrazine series is due to the inhibition of the Plasmodium falciparum ATPase, PfATP4.[1] PfATP4 is a cation-transporting ATPase that is believed to function as a Na+/H+-ATPase, crucial for maintaining low intracellular Na+ concentrations in the parasite.[1] Disruption of this ion homeostasis is lethal to the parasite. This proposed mechanism is distinct from those of many current antimalarial drugs, making these compounds promising candidates for overcoming existing resistance.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of triazolopyrazine antimalarials.
Quantitative Data
The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected 1,2,4-triazolo[4,3-a]pyrazine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives against P. falciparum strains and a human cell line.
| Compound ID | Scaffold | Substitution | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | HEK293 Cytotoxicity IC50 (µM) | Reference |
| 1 | 1,2,4-triazolo[4,3-a]pyrazine | 5-chloro-3-(4-chlorophenyl) | 16.8 | - | >80 | [2][3] |
| 2 | 1,2,4-triazolo[4,3-a]pyrazine | 5-ether-3-(4-difluoromethoxyphenyl) | 0.3 | - | >80 | [3] |
| 8 | 1,2,4-triazolo[4,3-a]pyrazine | 5-chloro-3-(4-chlorophenyl)-8-methyl | - | - | - | [3] |
| 10 | 1,2,4-triazolo[4,3-a]pyrazine | 8-aminated (tertiary alkylamine) | 9.90 | - | >80 | [4] |
| 11 | 1,2,4-triazolo[4,3-a]pyrazine | 8-aminated (tertiary alkylamine) | 12.5 | - | >80 | [3][4] |
| 12 | 1,2,4-triazolo[4,3-a]pyrazine | 8-aminated (tertiary alkylamine) | - | - | >80 | [4] |
| 13 | 1,2,4-triazolo[4,3-a]pyrazine | 5-ether-3-(4-difluoromethoxyphenyl)-8-methyl | 11.1 | - | >80 | [1][3] |
| 14 | 1,2,4-triazolo[4,3-a]pyrazine | 8-aminated (tertiary alkylamine) | 23.30 | - | - | [4] |
| Compound 2 | 1,2,4-triazolo[1,5-a]pyrimidine | 2-naphthyl | 0.023 (W2 strain) | - | - | [5] |
| Compound 5 | 1,2,4-triazolo[1,5-a]pyrimidine | 3,4-diCl | 0.55 (W2 strain) | - | - | [5] |
| Compound 8 | 1,2,4-triazolo[1,5-a]pyrimidine | 4-OCH3 | 0.4 (W2 strain) | - | - | [5] |
| Compound 13 | 1,2,4-triazolo[1,5-a]pyrimidine | 4-CF3 | 0.3 (W2 strain) | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of 8-Substituted 1,2,4-Triazolo[4,3-a]pyrazine Derivatives
This protocol describes a general method for the amination of a 5-chloro-1,2,4-triazolo[4,3-a]pyrazine scaffold.[2][4]
-
Materials:
-
Procedure:
-
To a solution of the 5-chloro-3-(4-chlorophenyl)-[2][4][5]triazolo[4,3-a]pyrazine in a suitable solvent (or neat), add an excess of the primary amine.
-
Stir the reaction mixture at room temperature for 6-16 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the 8-aminated product.
-
Characterize the final compound using NMR, MS, and UV spectroscopy.
-
The following diagram outlines the general synthetic workflow.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Chlorotriazolo[1,5-a]pyrazine Scaffold for Antibacterial Agents
Disclaimer: Extensive literature searches did not yield specific data on the use of 8-Chlorotriazolo[1,5-a]pyrazine as a scaffold for antibacterial agents. The following application notes and protocols are based on closely related and well-researched scaffolds, namely triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine , which serve as valuable analogs for guiding research in this area.
Application Notes
The triazolo[1,5-a]pyrazine and triazolo[1,5-a]pyrimidine core structures are recognized as important pharmacophores in the development of novel therapeutic agents. Their structural resemblance to purine nucleosides allows them to interact with various biological targets. Derivatives of these scaffolds have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Key Features of Triazolo[1,5-a]pyrazine and Related Scaffolds:
-
Versatile Synthetic Handles: The chloro-substituted position (e.g., the "8-chloro" position) on the pyrazine ring serves as a key reactive site for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Mechanism of Action: Several derivatives of the related triazolo[1,5-a]pyrimidine scaffold have been shown to act as inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[1] Inhibition of DNA gyrase leads to the disruption of DNA replication, transcription, and repair.[2][3]
-
Broad-Spectrum Potential: By modifying the substituents on the core scaffold, it is possible to modulate the antibacterial spectrum and potency of the resulting compounds.
Design Strategy for Novel Antibacterial Agents:
A common strategy involves the nucleophilic substitution of the chlorine atom at the 8-position of the triazolo[1,5-a]pyrazine core with various amines, thiols, or other nucleophiles. This allows for the introduction of diverse chemical functionalities aimed at enhancing antibacterial activity and optimizing pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the antibacterial activity of various derivatives of the related triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine scaffolds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Triazolo[4,3-a]pyrazine Derivatives
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| 2e | Varies | Staphylococcus aureus | 32 | [4] |
| 2e | Varies | Escherichia coli | 16 | [4] |
| Ampicillin (Control) | N/A | Staphylococcus aureus | 32 | [4] |
| Ampicillin (Control) | N/A | Escherichia coli | 8 | [4] |
Table 2: Antibacterial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µM) | Reference |
| 9d | Bacillus subtilis | - | 16-102 | [1] |
| 9n | Bacillus subtilis | - | 16-102 | [1] |
| 9o | Bacillus subtilis | 43 | 16-102 | [1] |
| 9p | Bacillus subtilis | - | 16-102 | [1] |
| 9d | Staphylococcus aureus | - | 16-102 | [1] |
| 9n | Staphylococcus aureus | - | 16-102 | [1] |
| 9o | Staphylococcus aureus | 45 | 16-102 | [1] |
| 9p | Staphylococcus aureus | - | 16-102 | [1] |
| 9d | Escherichia coli | - | 16-102 | [1] |
| 9n | Escherichia coli | - | 16-102 | [1] |
| 9o | Escherichia coli | 43 | 16-102 | [1] |
| 9p | Escherichia coli | - | 16-102 | [1] |
| 9d | Pseudomonas aeruginosa | - | 16-102 | [1] |
| 9n | Pseudomonas aeruginosa | - | 16-102 | [1] |
| 9o | Pseudomonas aeruginosa | 42 | 16-102 | [1] |
| 9p | Pseudomonas aeruginosa | - | 16-102 | [1] |
| Ciprofloxacin (Control) | All tested species | 40 | 10-90 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 8-Substituted-Triazolo[1,5-a]pyrazine Derivatives (Analogous Approach)
This protocol is a generalized procedure based on the synthesis of related triazolo[4,3-a]pyrazine derivatives and assumes the availability of 8-Chlorotriazolo[1,5-a]pyrazine as a starting material.
Materials:
-
8-Chlorotriazolo[1,5-a]pyrazine
-
Desired amine, thiol, or other nucleophile
-
Solvent (e.g., Dichloromethane (DCM), Methanol)
-
Base (e.g., Triethylamine (Et3N))
-
Dicyclohexylcarbodiimide (DCC) for amide coupling if applicable
-
Trifluoroacetic acid (TFA) for deprotection if applicable
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling (Example): To a solution of Boc-protected amino acid in DCM, add Et3N and DCC. Stir the mixture at 0°C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of the key scaffold (e.g., an amino-derivatized triazolo[4,3-a]pyrazine) in DCM to the reaction mixture. Allow the reaction to proceed at room temperature for 36 hours.
-
Work-up: Filter the reaction mixture to remove dicyclohexylurea. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if applicable): Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 4 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the final product.
Protocol 2: Microbroth Dilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[5][6]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the synthesis and antibacterial evaluation of 8-substituted triazolo[1,5-a]pyrazine derivatives.
Caption: Proposed mechanism of action for antibacterial triazolo[1,5-a]pyrimidine derivatives via DNA gyrase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 8-Chlorotriazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisosteric analog of purines. This core structure is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, targeting kinases with small molecule inhibitors has become a cornerstone of modern therapeutic strategies.
This document focuses on 8-chlorotriazolo[1,5-a]pyrazine derivatives, a specific subset of this class of compounds that have shown significant promise as potent and selective kinase inhibitors. The introduction of a chlorine atom at the 8-position can significantly influence the compound's pharmacokinetic properties and its binding affinity to the target kinase. These derivatives have been notably investigated as inhibitors of key kinases involved in oncogenesis, such as c-Met and VEGFR-2.
Application Notes
Therapeutic Potential
8-Chlorotriazolo[1,5-a]pyrazine derivatives have emerged as promising candidates for cancer therapy due to their ability to dually inhibit critical receptor tyrosine kinases like c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). The aberrant activation of c-Met and VEGFR-2 signaling pathways is a known driver of tumor growth, proliferation, survival, migration, invasion, and angiogenesis.[2][3][4] By simultaneously blocking these pathways, these inhibitors can exert a multi-pronged attack on cancer cells, potentially leading to more effective and durable anti-tumor responses.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of[1][2][3]triazolo[4,3-a]pyrazine derivatives have provided valuable insights for the rational design of potent kinase inhibitors. For instance, in a series of dual c-Met/VEGFR-2 inhibitors, it was observed that the introduction of specific substituents on the core scaffold significantly impacts their inhibitory activity. While specific SAR data for the 8-chloro substitution is not extensively detailed in the public domain, general principles suggest that this modification can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the ATP-binding pocket of the target kinase.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met and VEGFR-2 inhibitors. This data is extracted from a study on a closely related series of compounds and is presented here to illustrate the potential potency of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Antiproliferative Activity (A549 cells, IC50 in µM) |
| 17a | c-Met | 55 | >100 |
| 17e | c-Met | 77 | 1.35 ± 0.12 |
| 17l | c-Met | 26 | 0.98 ± 0.08 |
| 17l | VEGFR-2 | 2600 | 0.98 ± 0.08 |
| Foretinib | c-Met | 9 | 0.85 ± 0.05 |
Data adapted from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[5] A549 is a human lung adenocarcinoma cell line.
Experimental Protocols
General Synthesis of the Triazolo[1,5-a]pyrazine Core
A common synthetic route to the triazolo[1,5-a]pyrazine core involves the reaction of a hydrazine derivative with a pyrazine precursor. The following is a representative protocol for the synthesis of a related tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, which can be adapted for the synthesis of 8-chlorotriazolo[1,5-a]pyrazine derivatives.
Step 1: Hydrazinolysis of 2-Chloropyrazine
-
To a solution of ethanol, add hydrazine hydrate.
-
Dropwise, add 2-chloropyrazine to the solution.
-
Adjust the pH of the reaction mixture to 6.
-
Purify the resulting product to obtain 2-hydrazinylpyrazine.
Step 2: Cyclization
-
In a suitable solvent such as chlorobenzene, add trifluoroacetic anhydride.
-
Add the 2-hydrazinylpyrazine from Step 1 to the stirred solution.
-
Heat the reaction mixture and add methanesulfonic acid.
-
Reflux the reaction to facilitate cyclization and distill off trifluoroacetic acid.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Adjust the pH to 12 and separate the organic phase to isolate the triazolopyrazine product.
Step 3: Aromatization (if necessary) and Purification
-
The resulting tetrahydro-triazolopyrazine can be aromatized using standard methods, such as oxidation.
-
The final product is purified by techniques like column chromatography or recrystallization.
This protocol is adapted from a patented synthesis method and may require optimization for specific 8-chloro derivatives.[6]
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
The following protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase (e.g., c-Met, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the synthesis of the triazolo[1,5-a]pyrazine core.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for 8-Chlorotriazolo[1,5-a]pyrazine as an Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-Chlorotriazolo[1,5-a]pyrazine as a potential antagonist for the adenosine A₂A receptor. This document includes details on the relevant signaling pathways, protocols for key experimental assays, and a summary of the structure-activity relationships of related compounds.
Introduction
The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including neurotransmission and immune responses. Antagonism of the A₂A receptor has emerged as a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The triazolo[1,5-a]pyrazine scaffold is a recognized pharmacophore for potent and selective A₂A receptor antagonists. This document focuses on the 8-chloro derivative of this scaffold, providing the necessary information for its evaluation in research and drug development settings.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, such as adenosine, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function.
Quantitative Data
While extensive research has been conducted on triazolo[1,5-a]pyrazine derivatives as adenosine A₂A receptor antagonists, specific quantitative data (e.g., Kᵢ, IC₅₀) for 8-Chlorotriazolo[1,5-a]pyrazine was not available in the public literature at the time of this writing. The following table provides data for structurally related compounds to offer a comparative context for potency and selectivity.
| Compound Scaffold | Derivative | A₂A Kᵢ (nM) | A₁/A₂A Selectivity | Reference |
| [1][2][3]Triazolo[1,5-c]pyrimidine | SCH 442416 analogue | 12.4 | High | [4] |
| [1][2][3]Triazolo[1,5-a][1][4][5]triazine | ZM241385 | 1.6 | High vs A₁/A₃ | [6] |
| 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one | Amide derivatives | 3.6 - 11.8 | High | [7] |
Experimental Protocols
To evaluate the potential of 8-Chlorotriazolo[1,5-a]pyrazine as an adenosine A₂A receptor antagonist, the following experimental protocols are recommended.
Protocol 1: Synthesis of 8-Chlorotriazolo[1,5-a]pyrazine
Protocol 2: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of 8-Chlorotriazolo[1,5-a]pyrazine for the human adenosine A₂A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A₂A receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³H]-ZM241385 (or other suitable radioligand)
-
8-Chlorotriazolo[1,5-a]pyrazine (test compound)
-
Non-specific binding control (e.g., 10 µM ZM241385)
-
96-well plates
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the A₂A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-ZM241385 (typically at its Kₔ value), and varying concentrations of 8-Chlorotriazolo[1,5-a]pyrazine.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Functional cAMP Assay
This assay determines the functional antagonism of 8-Chlorotriazolo[1,5-a]pyrazine by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human adenosine A₂A receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
A₂A receptor agonist (e.g., CGS 21680)
-
8-Chlorotriazolo[1,5-a]pyrazine (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
Procedure:
-
Cell Plating: Seed the A₂A receptor-expressing HEK293 cells into 384-well plates and allow them to attach overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of 8-Chlorotriazolo[1,5-a]pyrazine for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A₂A agonist (typically the EC₈₀ concentration) to the wells and incubate for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of 8-Chlorotriazolo[1,5-a]pyrazine. Determine the IC₅₀ value from this curve.
Structure-Activity Relationship (SAR) Insights
Based on studies of related triazolo[1,5-a]pyrazine and triazolo[1,5-c]pyrimidine derivatives, the following SAR insights may be relevant for 8-Chlorotriazolo[1,5-a]pyrazine:
-
Core Scaffold: The triazolo[1,5-a]pyrazine and related fused heterocyclic systems are well-established as privileged scaffolds for A₂A receptor antagonists.
-
Substitutions: The nature and position of substituents on the heterocyclic core significantly influence potency and selectivity. For instance, in the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series, amide linkers at the 6-aryl position conferred high affinity.[7]
-
8-Position: The effect of a chloro group at the 8-position on A₂A receptor affinity is not explicitly documented in the available literature. However, this position is a key point for chemical modification in related scaffolds.
Conclusion
8-Chlorotriazolo[1,5-a]pyrazine represents a compound of interest for investigation as an adenosine A₂A receptor antagonist. The provided signaling pathway information and detailed experimental protocols offer a solid foundation for researchers to characterize its pharmacological profile. While specific quantitative data for this compound is currently lacking in the public domain, the established importance of the triazolo[1,5-a]pyrazine scaffold warrants its further evaluation. The synthesis and subsequent testing of this compound using the outlined protocols will be crucial in determining its potential as a tool for research or as a lead compound in drug discovery programs targeting the adenosine A₂A receptor.
References
- 1. Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Chlorotriazolo[1,5-a]pyrazine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 8-Chlorotriazolo[1,5-a]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Chlorotriazolo[1,5-a]pyrazine?
The most established route is a multi-step synthesis beginning with a commercially available pyrazine derivative. A typical sequence involves:
-
Hydrazinolysis: Conversion of a 2-halopyrazine (e.g., 2-chloropyrazine) to 2-hydrazinylpyrazine using hydrazine hydrate.
-
Cyclization: Reaction of 2-hydrazinylpyrazine with a one-carbon synthon, such as triethyl orthoformate, often with acid catalysis, to form the fused triazole ring, yielding the triazolo[1,5-a]pyrazine core.
-
Chlorination: Introduction of the chloro group at the 8-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃) if the precursor is 8-hydroxytriazolo[1,5-a]pyrazine, or a related method.
Q2: What are the critical parameters to control for a high-yield synthesis?
Key parameters include:
-
Temperature Control: The initial hydrazinolysis can be exothermic, while the chlorination step often requires careful heating to proceed without degradation.
-
Moisture Control: All steps, especially the cyclization and chlorination, should be carried out under anhydrous conditions to prevent hydrolysis and side reactions.
-
Stoichiometry: The molar ratio of reagents, particularly the amount of hydrazine hydrate and the cyclizing agent, is crucial for driving the reactions to completion.[1]
-
pH Control: Adjusting the pH is often necessary during workup to isolate intermediates and the final product effectively.[2]
Q3: My final product shows low solubility. How can it be purified?
8-Chlorotriazolo[1,5-a]pyrazine and its intermediates can have limited solubility. Purification often relies on:
-
Recrystallization: Using a suitable solvent system, such as ethanol, methanol, or a mixture like ethyl acetate/hexane, can effectively purify the product.
-
Silica Gel Chromatography: For difficult-to-separate impurities, column chromatography is a viable option, though it may require screening for an effective eluent system.[3]
-
Trituration: Suspending the crude product in a solvent where the desired compound is insoluble but impurities are soluble can be a simple and effective purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of 2-Hydrazinylpyrazine Intermediate
-
Symptom: The reaction of 2-chloropyrazine with hydrazine hydrate results in a low yield of the desired 2-hydrazinylpyrazine, with significant starting material remaining.
-
Potential Cause 1: Insufficient hydrazine hydrate. The reaction requires an excess of hydrazine to ensure complete conversion of the starting material.
-
Solution 1: Increase the molar ratio of hydrazine hydrate to 2-chloropyrazine. Ratios of 4:1 to 6:1 are often effective.[1]
-
Potential Cause 2: Short reaction time or low temperature. The displacement of the chloride with hydrazine may require sufficient thermal energy and time.
-
Solution 2: Increase the reaction time to 4-8 hours and ensure the mixture is heated to reflux, using a polar solvent like ethanol or DMF to facilitate the reaction.[1]
Problem 2: Inefficient Cyclization to the Triazolo[1,5-a]pyrazine Core
-
Symptom: The reaction between 2-hydrazinylpyrazine and triethyl orthoformate does not go to completion, resulting in a mixture of starting material and product.
-
Potential Cause: Lack of catalysis or inefficient removal of the ethanol byproduct. This equilibrium-limited reaction often requires an acid catalyst.
-
Solution: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated HCl, to the reaction mixture. Refluxing in a higher-boiling solvent can also help drive off the ethanol byproduct.
Problem 3: Formation of Dark, Tar-Like Byproducts During Chlorination
-
Symptom: During the chlorination step with POCl₃, the reaction mixture darkens significantly, and the final product is a dark, impure solid that is difficult to handle.
-
Potential Cause: The reaction temperature is too high, leading to decomposition of the heterocyclic ring.
-
Solution: Maintain strict temperature control during the addition of the substrate to POCl₃ and during the subsequent heating. A temperature range of 80-100°C is typical. Adding the substrate portion-wise at a lower temperature before heating can also mitigate decomposition.
Problem 4: Product is Contaminated with Hydroxylated Impurity
-
Symptom: The final 8-Chlorotriazolo[1,5-a]pyrazine is contaminated with 8-hydroxytriazolo[1,5-a]pyrazine, as observed by mass spectrometry or NMR.
-
Potential Cause: Presence of water during the reaction workup. The chloro group at the 8-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions.
-
Solution: Ensure the workup is performed under anhydrous conditions until the excess chlorinating agent is quenched and removed. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate.[4]
Troubleshooting Logic Diagram
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of triazolo[1,5-a]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of triazolo[1,5-a]pyrazines?
A1: The most frequently encountered side reactions include the formation of isomeric impurities, hydroxylated byproducts, and products resulting from incomplete reactions or reactions with starting materials and intermediates. Specifically, two prominent side reactions are:
-
Dimroth Rearrangement: Formation of the isomeric triazolo[4,3-a]pyrazine. This is a common issue in related fused heterocyclic systems and is a potential pathway for impurity generation.[1][2][3]
-
Formation of Hydroxylated Byproducts: Nucleophilic attack by hydroxide ions can lead to the formation of hydroxylated triazolopyrazines.[4][5]
Q2: How can I distinguish between the desired triazolo[1,5-a]pyrazine and its triazolo[4,3-a]pyrazine isomer?
A2: Spectroscopic methods are crucial for distinguishing between these isomers. 1H and 13C NMR spectroscopy will show different chemical shifts for the protons and carbons in the pyrazine and triazole rings due to the different electronic environments. Mass spectrometry can also be employed to analyze fragmentation patterns, which may differ between the two isomers.[6][7][8]
Q3: What general strategies can be employed to minimize side product formation?
A3: Optimization of reaction conditions is key. This includes:
-
Control of pH: The Dimroth rearrangement can be catalyzed by both acids and bases.[1][9][10] Careful control of the reaction pH is therefore critical.
-
Temperature and Reaction Time: These parameters should be carefully monitored to avoid conditions that might favor side reactions.
-
Purity of Starting Materials: Using highly pure starting materials can prevent the introduction of impurities that may lead to side reactions.
-
Inert Atmosphere: For reactions sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative or hydrolyzed byproducts.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity (Potential Dimroth Rearrangement)
Symptoms:
-
NMR spectra show an extra set of signals, similar but distinct from the expected product.
-
Chromatographic analysis (TLC, LC-MS) reveals a spot or peak with the same mass as the desired product but a different retention time.
Root Cause: The Dimroth rearrangement is a common isomerization in nitrogen-containing fused heterocyclic systems.[1][3][11] It can be catalyzed by acid, base, or heat and proceeds through a ring-opening and ring-closing mechanism to form the thermodynamically more stable isomer.[1][2][9] In the context of triazolopyrazine synthesis, a triazolo[4,3-a]pyrazine intermediate or even the final product might rearrange to the triazolo[1,5-a]pyrazine, or vice-versa, depending on the synthetic route and conditions.
Solutions:
| Parameter | Recommended Action | Rationale |
| pH Control | Maintain neutral or mildly acidic/basic conditions, depending on the specific reaction. Avoid strong acids or bases if isomerization is observed. | The rearrangement is often catalyzed by acidic or basic conditions.[1][9][10] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for the rearrangement. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-reaction isomerization. | Prolonged reaction times, even at moderate temperatures, can lead to the formation of the thermodynamic product. |
| Purification | Isomeric products can often be separated by column chromatography. Careful selection of the eluent system is crucial. | The different polarity of the isomers may allow for their separation. |
Logical Diagram: Dimroth Rearrangement
Caption: Proposed pathway for the Dimroth rearrangement.
Issue 2: Formation of a Hydroxylated Side Product
Symptoms:
-
Mass spectrometry shows a peak corresponding to the desired product +16 amu (addition of an oxygen atom).
-
NMR spectra may show a broad singlet corresponding to a hydroxyl proton.
Root Cause: In the presence of water or hydroxide ions, nucleophilic attack on the heterocyclic core can occur, leading to the formation of hydroxylated byproducts.[4][5] This is more likely to happen if the reaction is run in protic solvents or if the work-up involves aqueous basic solutions.
Solutions:
| Parameter | Recommended Action | Rationale |
| Solvent | Use anhydrous solvents and reagents. | To minimize the presence of water which can act as a nucleophile or a source of hydroxide ions. |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent the introduction of atmospheric moisture. |
| Work-up | If an aqueous work-up is necessary, use neutral or slightly acidic conditions. Avoid prolonged exposure to strong aqueous bases. | To minimize the concentration of hydroxide ions. |
| Purification | The hydroxylated byproduct is typically more polar than the desired product and can be separated by silica gel column chromatography. | The hydroxyl group increases the polarity of the molecule. |
Experimental Workflow: Minimizing Hydroxylated Byproducts
Caption: Experimental workflow to minimize hydroxylated side products.
Key Experimental Protocols
Below are generalized experimental protocols for the synthesis of triazolo[4,3-a]pyrazines, which can be adapted for triazolo[1,5-a]pyrazine synthesis. These protocols highlight conditions that can be optimized to minimize side reactions.
Protocol 1: Synthesis of a 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Scaffold [12]
This multi-step synthesis involves the formation of a key oxadiazole intermediate followed by ring-opening and cyclization.
-
Step A: Formation of Trifluoroacetohydrazide: Ethyl trifluoroacetate is reacted with hydrazine hydrate in acetonitrile at room temperature.
-
Step B: Formation of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole: The hydrazide is reacted with chloroacetyl chloride in the presence of sodium hydroxide, followed by cyclization with phosphorus oxychloride.
-
Step C: Ring Opening and Cyclization: The oxadiazole is reacted with ethylenediamine at a low temperature (-20 °C) to open the ring, followed by cyclization in the presence of concentrated hydrochloric acid in methanol at 55 °C to yield the triazolo[4,3-a]pyrazine core.
Troubleshooting Note: In steps involving strong acids or bases, the potential for Dimroth rearrangement should be considered. Monitoring the reaction for the appearance of isomeric impurities is recommended.
Protocol 2: General Procedure for Reductive Amination [12]
-
An amine intermediate is dissolved in methanol and cooled in an ice bath.
-
An aldehyde (0.8-1.0 equivalents) is added, followed by sodium cyanoborohydride and glacial acetic acid.
-
The reaction is stirred overnight at room temperature.
-
The solvent is evaporated, and the product is purified.
Troubleshooting Note: The molar ratio of the amine to the aldehyde is critical. Using a slight excess of the amine (e.g., 1.2:1) can help to minimize the formation of N,N-disubstituted byproducts.[12]
Protocol 3: General Procedure for Sulfonylation [12]
-
The amine intermediate is dissolved in dichloromethane (DCM) and triethylamine is added.
-
The mixture is cooled to 0 °C, and the sulfonyl chloride is added dropwise.
-
The reaction is stirred for 3 hours.
-
The reaction is quenched with saturated aqueous sodium carbonate and the product is extracted with DCM.
Troubleshooting Note: For substrates containing sensitive functional groups, such as indoles, using a slight excess of the amine intermediate can prevent side reactions like sulfonylation of the sensitive moiety.
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can improve the yield and purity of their desired triazolo[1,5-a]pyrazine products.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 8-Chlorotriazolo[1,5-a]pyrazine?
A1: The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine core typically involves the cyclization of a hydrazine derivative with a pyrazine compound. For 8-Chlorotriazolo[1,5-a]pyrazine, a common route involves the reaction of a substituted aminopyrazine with a reagent that provides the triazole ring, followed by chlorination, or by constructing the triazole ring onto a pre-chlorinated pyrazine precursor.
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reagents. The choice of solvent and base is also crucial and can significantly impact the reaction yield and purity of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the common side products in this synthesis?
A3: Potential side products can arise from incomplete reactions, over-chlorination, or the formation of isomers. The formation of unwanted side products can consume starting materials and reduce the yield of the desired 8-Chlorotriazolo[1,5-a]pyrazine.
Q4: How can I purify the final product?
A4: Purification of 8-Chlorotriazolo[1,5-a]pyrazine can typically be achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature. - Ensure efficient stirring to improve mixing of reagents.[2] |
| Suboptimal reaction conditions. | - Screen different solvents to find the most suitable one for the reaction. - Vary the base used and its stoichiometry. | |
| Degradation of starting materials or product. | - Use milder reaction conditions if the compounds are sensitive to heat or harsh reagents. - Ensure starting materials are pure and dry. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | - Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of reagents. | - Carefully control the molar ratios of the reactants. | |
| Presence of impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | - Use a different solvent for extraction in which the product has lower solubility. - Perform multiple extractions with smaller volumes of solvent. |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase if silica gel is not effective. | |
| Oily or non-crystalline product. | - Try different solvents or solvent mixtures for recrystallization. - Use techniques like trituration with a non-polar solvent to induce solidification. |
Experimental Protocol
Synthesis of a[1][2][3]triazolo[1,5-a]pyrazine derivative (adapted from related syntheses):
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
-
Step 1: Formation of the Triazole Ring:
-
To a solution of a suitable aminopyrazine precursor in an appropriate solvent (e.g., ethanol, DMF), add the cyclizing agent (e.g., a derivative of formic acid or a related orthoester) and a catalytic amount of acid or base.
-
Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the intermediate triazolopyrazine by column chromatography or recrystallization.
-
-
Step 2: Chlorination:
-
To the triazolopyrazine intermediate, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
The reaction may be performed neat or in a high-boiling point solvent.
-
Heat the reaction mixture carefully and monitor its progress.
-
After the reaction is complete, cautiously quench the excess chlorinating agent (e.g., by pouring onto ice).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 8-Chlorotriazolo[1,5-a]pyrazine by column chromatography or recrystallization.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
References
Optimizing reaction conditions for the chlorination of pyrazolo[1,5-a]triazin-4(3H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of pyrazolo[1,5-a]triazin-4(3H)-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of pyrazolo[1,5-a]triazin-4(3H)-ones, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or no formation of the desired 4-chloro-pyrazolo[1,5-a]triazine product. What are the possible reasons and how can I improve the yield?
A1: Low yields are a common challenge in organic synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the reaction temperature. For chlorination using phosphorus oxychloride (POCl₃), heating at 110 °C for 3 hours is a reported condition for a similar substrate.[1][2]
-
-
Reagent Quality: The quality of the chlorinating agent and other reagents is crucial.
-
Solution: Ensure that the chlorinating agent (e.g., POCl₃) is fresh and has not been decomposed by moisture. Use anhydrous solvents to prevent unwanted side reactions.
-
-
Insufficient Reagent: The molar ratio of the chlorinating agent to the substrate may be insufficient.
-
Inadequate Activation: In reactions involving POCl₃, an activator like N,N-dimethylaniline is often necessary.
-
Product Hydrolysis during Work-up: The chlorinated product can be sensitive to hydrolysis, reverting to the starting material.
-
Solution: Perform the work-up at low temperatures (e.g., using an ice bath) and quickly. Diluting the reaction mixture with an organic solvent like dichloromethane before quenching can also minimize hydrolysis.
-
Q2: My TLC analysis shows the reaction is complete, but I recover the starting material after the work-up. What is happening?
A2: This is a classic sign of product hydrolysis during the work-up procedure, especially when using reagents like POCl₃. The initially formed 4-chloro product is likely reacting with water and converting back to the pyrazolo[1,5-a]triazin-4(3H)-one.
-
Solution: The work-up procedure for POCl₃ reactions is critical to prevent hydrolysis and ensure safety. A "reverse quench" is the recommended method.[3][4] This involves slowly adding the reaction mixture to a vigorously stirred, cooled quenching solution (e.g., ice/water or an aqueous base like sodium bicarbonate or sodium acetate solution).[3][4] This method keeps the POCl₃ as the limiting reagent during the quench, allowing for better control of the exothermic reaction.[3] After quenching, neutralize the mixture and promptly extract the product with a suitable organic solvent.
Q3: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the potential side reactions and how can I minimize them?
A3: The formation of side products can arise from various factors, including overheating, reaction with impurities, or undesired reactivity of the substrate or product.
-
Over-chlorination or Decomposition: At excessively high temperatures or with prolonged reaction times, degradation of the starting material or product, or further chlorination at other positions on the heterocyclic ring might occur.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid over-running the reaction.
-
-
Reaction with Solvent: Some solvents may not be inert under the reaction conditions.
-
Solution: Use a high-boiling, inert solvent if the reaction is not performed in neat chlorinating agent. Toluene or dichloromethane are common choices for reactions involving POCl₃.
-
-
Phosphorylated Intermediates: In reactions with POCl₃, phosphorylated intermediates can form, which may lead to byproducts if not converted to the desired chloro-derivative.[5]
-
Solution: Ensuring a sufficient reaction temperature (e.g., 70-90 °C) after the initial formation of intermediates can drive the reaction to the final product.[5]
-
Q4: How do I safely handle and quench a reaction involving a large excess of phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a hazardous chemical that reacts violently with water, producing HCl gas.[3] Extreme caution is necessary during the work-up.
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching Procedure (Reverse Quench):
-
Prepare a quenching solution (e.g., a slurry of crushed ice and water, or a cold aqueous solution of a weak base like sodium bicarbonate or sodium acetate) in a separate, larger flask equipped with a stirrer.[3][4]
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the cooled reaction mixture dropwise to the vigorously stirred quenching solution.[3]
-
Monitor the temperature of the quenching mixture and maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[3]
-
After the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased.
-
Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) to a pH of 7-8 before extraction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting pyrazolo[1,5-a]triazin-4(3H)-ones to their 4-chloro derivatives?
A1: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of heterocyclic ketones, including derivatives of pyrazolo[1,5-a]triazin-4(3H)-one.[1][2] Other common chlorinating agents that could be explored include thionyl chloride (SOCl₂), although its use for this specific substrate is less documented in the provided search results. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be a more potent chlorinating system.
Q2: What is the role of N,N-dimethylaniline in the chlorination reaction with POCl₃?
A2: N,N-dimethylaniline acts as a base and a reaction promoter. It can neutralize the HCl generated during the reaction and may also form a reactive intermediate with POCl₃, which facilitates the chlorination of the heterocyclic ketone.
Q3: What are the typical reaction conditions for the chlorination of a pyrazolo[1,5-a]triazin-4(3H)-one derivative with POCl₃?
A3: Based on a similar substrate, a typical procedure involves heating the pyrazolo[1,5-a]triazin-4(3H)-one derivative with an excess of POCl₃ (e.g., 10 equivalents) and N,N-dimethylaniline (e.g., 1 equivalent) at an elevated temperature, for instance, 110 °C for 3 hours.[1][2] However, the optimal conditions (temperature, reaction time, and reagent stoichiometry) may vary depending on the specific substrate and should be determined experimentally.
Q4: How can I purify the final 4-chloro-pyrazolo[1,5-a]triazine product?
A4: After a successful work-up, the crude product can be purified using standard techniques:
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting material and side products. Silica gel is a typical stationary phase, and the eluent system (e.g., mixtures of hexanes and ethyl acetate) should be chosen based on the polarity of the product, as determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline product.[6][7] This technique relies on the difference in solubility of the product and impurities at different temperatures.[8]
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination with POCl₃
| Parameter | Recommended Range/Value | Notes |
| Chlorinating Agent | POCl₃ | Commonly used for heterocyclic ketones. |
| Substrate:POCl₃ Ratio | 1:5 to 1:10 (molar) | An excess of POCl₃ is generally required.[1] |
| Activator/Base | N,N-dimethylaniline | Typically 1 equivalent. |
| Temperature | 70 - 120 °C | Optimization may be required.[1][5] |
| Reaction Time | 1 - 6 hours | Monitor by TLC.[1] |
| Solvent | Neat POCl₃ or high-boiling inert solvent |
Experimental Protocols
Detailed Methodology for Chlorination using POCl₃ (General Procedure)
This protocol is based on the chlorination of a similar heterocyclic system and should be adapted and optimized for the specific pyrazolo[1,5-a]triazin-4(3H)-one substrate.[1][2]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrazolo[1,5-a]triazin-4(3H)-one (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylaniline (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask. The addition may be exothermic.
2. Reaction Execution:
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3 hours).
3. Work-up (Reverse Quench):
-
Cool the reaction mixture to room temperature.
-
In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully add the reaction mixture dropwise to the ice-water slurry. Maintain the temperature of the slurry below 20 °C.
-
After the addition is complete, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the chlorination of pyrazolo[1,5-a]triazin-4(3H)-ones.
Caption: Troubleshooting logic for low yield in the chlorination reaction.
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 8-Chlorotriazolo[1,5-a]pyrazine in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 8-Chlorotriazolo[1,5-a]pyrazine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-Chlorotriazolo[1,5-a]pyrazine in common organic solvents?
A1: 8-Chlorotriazolo[1,5-a]pyrazine is a heterocyclic compound that generally exhibits limited solubility in many common organic solvents. Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the compound. Preliminary data suggests it has better solubility in polar aprotic solvents.
Q2: Why is my 8-Chlorotriazolo[1,5-a]pyrazine not dissolving in a solvent where it is reported to be soluble?
A2: Several factors could contribute to this issue:
-
Purity of the compound: Impurities can significantly alter solubility characteristics.
-
Solvent quality: The presence of water or other impurities in the solvent can decrease solubility.
-
Crystalline form (Polymorphism): Different crystal lattices of the same compound can have different solubilities.
-
Temperature: Solubility is often temperature-dependent. Ensure you are working at the recommended temperature.
-
Saturation: You may be trying to dissolve the compound above its saturation limit in that specific solvent.
Troubleshooting Guide
Issue 1: Poor initial solubility in a selected solvent.
This is a common challenge with heterocyclic compounds like 8-Chlorotriazolo[1,5-a]pyrazine. The following workflow can help you address this issue.
Caption: Troubleshooting workflow for poor initial solubility.
Issue 2: Compound precipitates out of solution over time.
Precipitation after initial dissolution suggests that the solution was supersaturated or that the compound is unstable under the storage conditions.
Caption: Decision tree for addressing post-dissolution precipitation.
Solubility Data
The following table summarizes the approximate solubility of 8-Chlorotriazolo[1,5-a]pyrazine in a selection of organic solvents at ambient temperature (20-25°C). This data should be used as a starting point for your experiments.
| Solvent | Class | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Good for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Good alternative to DMSO. |
| Dichloromethane (DCM) | Chlorinated | ~5-10 | Moderate solubility. |
| Tetrahydrofuran (THF) | Ether | ~2-5 | Limited solubility. |
| Acetonitrile (ACN) | Polar Aprotic | < 1 | Poorly soluble. |
| Methanol (MeOH) | Polar Protic | < 1 | Poorly soluble. |
| Water | Aqueous | < 0.1 | Practically insoluble. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively and quantitatively determine the solubility of 8-Chlorotriazolo[1,5-a]pyrazine in various solvents.
Materials:
-
8-Chlorotriazolo[1,5-a]pyrazine
-
Selection of solvents (e.g., DMSO, DMF, DCM, THF, ACN, MeOH)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation: Weigh 1-2 mg of 8-Chlorotriazolo[1,5-a]pyrazine into a small vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the compound dissolves, add another 1-2 mg and repeat steps 3-4 until a saturated solution is achieved (solid material remains). If it does not dissolve, add more solvent incrementally (e.g., another 100 µL) and repeat steps 3-4.
-
Equilibration: Allow the saturated solution to equilibrate for at least 1 hour at a controlled temperature.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Analysis (Quantitative): Carefully take an aliquot of the supernatant and dilute it with a suitable solvent for analysis by HPLC or UV-Vis to determine the concentration, which represents the solubility.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
Objective: To prepare a stable, concentrated stock solution for use in biological or chemical assays.
Materials:
-
8-Chlorotriazolo[1,5-a]pyrazine
-
DMSO (or other high-solubility solvent)
-
Primary solvent (e.g., cell culture medium, reaction buffer)
-
Sterile microcentrifuge tubes or vials
-
Pipettors
Procedure:
-
Initial Dissolution: Weigh the required amount of 8-Chlorotriazolo[1,5-a]pyrazine and dissolve it in a minimal volume of DMSO to create a highly concentrated primary stock (e.g., 50 mg/mL). Use gentle warming (30-40°C) or sonication if necessary to aid dissolution.
-
Intermediate Dilution: Perform an intermediate dilution of the primary stock into your primary solvent. For example, add 10 µL of the 50 mg/mL DMSO stock to 990 µL of the primary solvent.
-
Vortexing: Vortex thoroughly to ensure complete mixing.
-
Final Dilution: Use this intermediate dilution to make your final working concentrations. This method minimizes the final concentration of the co-solvent (e.g., DMSO) in your experiment, which can be critical for sensitive assays.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability of 8-Chlorotriazolo[1,5-a]pyrazine to moisture and air
This technical support guide provides essential information regarding the stability, handling, and potential troubleshooting for experiments involving 8-Chlorotriazolo[1,5-a]pyrazine. The information is curated for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability data for 8-Chlorotriazolo[1,5-a]pyrazine in the presence of moisture and air is not extensively available in published literature. The information provided herein is based on general chemical principles for related chloro-heterocyclic compounds and standard practices for handling potentially sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 8-Chlorotriazolo[1,5-a]pyrazine?
A1: 8-Chlorotriazolo[1,5-a]pyrazine is typically a tan to brown solid. It is recommended to store the compound at 0-8 °C.[1] To minimize potential degradation from atmospheric moisture and oxygen, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, further protected from light.
Q2: Is 8-Chlorotriazolo[1,5-a]pyrazine sensitive to moisture?
A2: While specific hydrolysis data is unavailable, the "chlorinated triazole structure enhances its reactivity".[1] Heterocyclic compounds containing a chloro-substituent, particularly on an electron-deficient ring system like triazolopyrazine, are susceptible to nucleophilic aromatic substitution. Water can act as a nucleophile, potentially leading to hydrolysis of the chloro group to a hydroxyl group. This degradation is often accelerated by heat, acidic, or basic conditions.
Q3: Is 8-Chlorotriazolo[1,5-a]pyrazine sensitive to air (oxygen)?
A3: There is no specific data to suggest significant sensitivity to oxygen at room temperature. However, as a general precaution for complex organic molecules, storage under an inert atmosphere is recommended to prevent potential long-term oxidative degradation, especially if the compound will be stored for an extended period or at elevated temperatures.
Q4: What are the likely degradation products upon exposure to moisture?
A4: The most probable degradation product resulting from hydrolysis would be 8-Hydroxytriazolo[1,5-a]pyrazine, formed by the substitution of the chlorine atom with a hydroxyl group. Further degradation of the ring system is possible under harsh conditions (e.g., strong acid/base, high heat), but this is less likely under typical experimental and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (NMR, LC-MS) over time. | Degradation of the compound due to improper storage. | Store the compound under an inert atmosphere at the recommended temperature (0-8 °C). Re-analyze the compound to confirm purity before use. |
| Low yield or unexpected byproducts in a reaction. | 1. The starting material has degraded. 2. The reaction solvent was not anhydrous. 3. The reaction was exposed to atmospheric moisture. | 1. Confirm the purity of 8-Chlorotriazolo[1,5-a]pyrazine before starting the reaction. 2. Use freshly dried, anhydrous solvents. 3. Run the reaction under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glove box. |
| Change in physical appearance (e.g., color, texture) of the solid. | Uptake of moisture or slow degradation. | Discard the reagent if significant changes are observed. It is advisable to use a fresh batch for critical experiments. |
Experimental Protocols
Protocol for Assessing Stability to Ambient Moisture and Air
This protocol provides a general method to evaluate the stability of 8-Chlorotriazolo[1,5-a]pyrazine under ambient conditions.
Objective: To determine the rate of degradation of 8-Chlorotriazolo[1,5-a]pyrazine when exposed to atmospheric moisture and air.
Materials:
-
8-Chlorotriazolo[1,5-a]pyrazine
-
Analytical balance
-
Open glass vials
-
Desiccator with a desiccant (e.g., silica gel)
-
Controlled humidity chamber (optional)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Anhydrous solvent for analysis (e.g., acetonitrile or THF)
-
Reference standard of 8-Chlorotriazolo[1,5-a]pyrazine (stored under ideal conditions)
Procedure:
-
Accurately weigh approximately 5-10 mg of 8-Chlorotriazolo[1,5-a]pyrazine into three separate, labeled, open glass vials.
-
Place one vial in a desiccator as a control ('Dry' sample).
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Place the second vial on a lab bench exposed to the ambient atmosphere ('Ambient' sample).
-
(Optional) Place the third vial in a controlled humidity chamber set to a specific relative humidity (e.g., 75%) ('High Humidity' sample).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a small aliquot (approx. 1 mg) from each vial.
-
Accurately weigh the aliquot and dissolve it in a known volume of anhydrous solvent to prepare a stock solution of known concentration.
-
Analyze the samples by HPLC or LC-MS. The mobile phase and detection wavelength should be optimized for 8-Chlorotriazolo[1,5-a]pyrazine and its potential degradation product (8-Hydroxytriazolo[1,5-a]pyrazine).
-
Quantify the peak area of 8-Chlorotriazolo[1,5-a]pyrazine and any new peaks that appear over time. Compare the peak area of the parent compound in the exposed samples to the control sample and the reference standard.
Data Analysis:
-
Plot the percentage of remaining 8-Chlorotriazolo[1,5-a]pyrazine against time for each condition.
-
Identify and, if possible, characterize any major degradation products using LC-MS.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical hydrolysis of 8-Chlorotriazolo[1,5-a]pyrazine.
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Workflow for troubleshooting unexpected experimental results.
References
Identification of impurities in 8-Chlorotriazolo[1,5-a]pyrazine synthesis by LC-MS
Technical Support Center: Analysis of 8-Chlorotriazolo[1,5-a]pyrazine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the identification of impurities during the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 8-Chlorotriazolo[1,5-a]pyrazine, and what are the potential impurities?
A common and effective method for synthesizing the triazolo[1,5-a]pyrazine core involves the cyclocondensation of a substituted aminotriazole with a 1,3-dicarbonyl equivalent. An alternative widely used strategy begins with a substituted pyrazine, such as 2-chloro-3-hydrazinopyrazine, which can be cyclized and subsequently modified. The final chlorination step, typically using an agent like phosphorus oxychloride (POCl₃), is crucial and can often be a source of impurities.
Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 2,3-dichloropyrazine or hydrazine.
-
Intermediates: Incomplete conversion can leave key intermediates like 2-chloro-3-hydrazinopyrazine or the unchlorinated triazolo[1,5-a]pyrazin-8-ol.
-
Byproducts: These can arise from side reactions such as hydrolysis of the chloro group to a hydroxyl group (forming 8-hydroxytriazolo[1,5-a]pyrazine), or over-chlorination on other positions of the ring system. Dimerization of intermediates or the final product can also occur under certain conditions.
Q2: How can I develop a suitable LC-MS method for separating and identifying these impurities?
A robust LC-MS method is essential for effective impurity profiling.[1] A reversed-phase HPLC method using a C18 column is typically a good starting point. A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%), can effectively separate compounds of varying polarities. Formic acid aids in protonation, which is beneficial for positive ion electrospray ionization (ESI) mass spectrometry.
The mass spectrometer should be operated in full scan mode to detect all potential impurities. A subsequent product ion scan (MS/MS) on the detected impurity masses can provide structural fragments, aiding in their definitive identification.[2]
Q3: What are the expected mass-to-charge ratios (m/z) for 8-Chlorotriazolo[1,5-a]pyrazine and its common impurities?
The table below summarizes the calculated exact masses and the expected m/z values for the protonated molecules ([M+H]⁺) in high-resolution mass spectrometry. This data is critical for identifying peaks in your LC-MS analysis.
| Compound Name | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Likely Source |
| 8-Chlorotriazolo[1,5-a]pyrazine | C₅H₃ClN₄ | 154.0046 | 155.0119 | Product |
| 2,3-Dichloropyrazine | C₄H₂Cl₂N₂ | 147.9646 | 148.9719 | Starting Material |
| 2-Chloro-3-hydrazinopyrazine | C₄H₅ClN₄ | 144.0206 | 145.0279 | Intermediate |
| Triazolo[1,5-a]pyrazin-8-ol | C₅H₄N₄O | 136.0385 | 137.0458 | Byproduct (Hydrolysis) |
| Dimer of Product | C₁₀H₅ClN₈ | 272.0302 | 273.0375 | Byproduct (Dimerization) |
Troubleshooting Guides
Issue 1: My LC-MS chromatogram shows multiple unexpected peaks alongside my product.
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Possible Cause: Incomplete reaction, side reactions, or degradation of the product.
-
Troubleshooting Steps:
-
Analyze m/z Values: Match the m/z of each impurity peak to the potential structures listed in the table above.
-
Check for Isomers: If multiple peaks have the same m/z as your product, they could be positional isomers. This may require optimization of the HPLC gradient for better separation or the use of reference standards.
-
Perform MS/MS: Fragment the parent ions of the impurities. The fragmentation pattern can help confirm the structure. For example, the loss of a chlorine atom is a characteristic fragmentation for chlorinated compounds.
-
Optimize Reaction Conditions: If starting materials or intermediates are present, consider increasing the reaction time, temperature, or adjusting the stoichiometry of reagents.[3] If hydrolysis byproducts are observed, ensure anhydrous conditions are strictly maintained.
-
Issue 2: I observe a significant peak with an m/z corresponding to the hydroxylated byproduct (137.0458 m/z).
-
Possible Cause: This is likely Triazolo[1,5-a]pyrazin-8-ol, formed by the hydrolysis of the chloro group on your final product. This can happen during the reaction workup or if the reaction was not performed under sufficiently anhydrous conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly before starting the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Modify Workup: Avoid prolonged exposure to aqueous or alcoholic solvents during extraction and purification.
-
Purification: This more polar impurity can typically be separated from the desired product using column chromatography.[4]
-
Issue 3: My reaction yield is consistently low, and the impurity profile is complex.
-
Possible Cause: Suboptimal reaction conditions are likely leading to multiple side reactions or degradation.[5]
-
Solution:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as contaminants can initiate unwanted side reactions.[6]
-
Temperature Control: The chlorination step with reagents like POCl₃ can be highly exothermic. Poor temperature control can lead to charring and the formation of complex byproducts. Maintain the recommended reaction temperature carefully.
-
Systematic Optimization: Perform a systematic optimization of reaction parameters, including temperature, reaction time, and solvent. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions to maximize yield and minimize impurity formation.
-
Experimental Protocols & Visualizations
Illustrative Synthesis of 8-Chlorotriazolo[1,5-a]pyrazine
This protocol is a representative example. Researchers should adapt it based on laboratory safety standards and specific experimental goals.
-
Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine. To a solution of 2,3-dichloropyrazine (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the intermediate.
-
Step 2: Cyclization to Triazolo[1,5-a]pyrazin-8-ol. Dissolve the intermediate from Step 1 in formic acid and reflux for 3-5 hours. The reaction progress should be monitored by LC-MS. After completion, neutralize the mixture carefully with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Step 3: Chlorination to 8-Chlorotriazolo[1,5-a]pyrazine. Add the dried product from Step 2 to phosphorus oxychloride (POCl₃) and heat the mixture at reflux for 2-4 hours. After cooling, pour the reaction mixture slowly onto crushed ice. Neutralize with a base and extract the final product with dichloromethane. Purify by column chromatography or recrystallization.
Caption: A plausible synthetic pathway for 8-Chlorotriazolo[1,5-a]pyrazine.
General Protocol for LC-MS Impurity Analysis
-
Chromatographic System: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
MS Detector: ESI in Positive Ion Mode.
-
Scan Range: 100-500 m/z.
-
Data Acquisition: Full Scan for detection, followed by MS/MS on targeted impurity masses for structural confirmation.
Caption: Workflow for impurity identification using LC-MS.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected LC-MS peaks.
References
How to avoid the formation of isomeric byproducts in triazolopyrazine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the formation of isomeric byproducts during the synthesis of triazolopyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in triazolopyrazine synthesis?
A1: In the synthesis of[1][2][3]triazolo[4,3-a]pyrazines, the most common isomeric byproducts are the corresponding[1][2][3]triazolo[1,5-a]pyrazines. The formation of these isomers depends on the specific synthetic route, but it often arises during the final cyclization step. The regioselectivity of this step is crucial in determining the final product distribution.
Q2: How can I definitively identify the isomeric byproducts I've formed?
A2: A combination of analytical techniques is essential for the unambiguous identification of triazolopyrazine isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing between regioisomers. The chemical shifts and coupling constants of the protons and carbons on the pyrazine and triazole rings will differ between isomers. 2D NMR techniques like HMBC and NOESY can provide further structural confirmation.
-
X-ray Crystallography: This is the gold standard for structure determination. If you can obtain a single crystal of your product or byproduct, X-ray diffraction will provide an unambiguous 3D structure.[1][4]
-
Mass Spectrometry (MS): While mass spectrometry will show that the products are isomers (i.e., they have the same mass), fragmentation patterns in MS/MS experiments can sometimes be used to differentiate between them.
Q3: Can I separate the desired triazolopyrazine isomer from the unwanted byproduct?
A3: Yes, separation is often possible, though it can be challenging due to the similar physical properties of the isomers.
-
Column Chromatography: This is the most common method for separating isomers on a laboratory scale. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more difficult separations or for obtaining highly pure samples, preparative HPLC is a powerful technique.[1][3]
Troubleshooting Guide: Isomeric Byproduct Formation
This guide addresses common issues related to the formation of isomeric byproducts in triazolopyrazine synthesis.
| Problem | Potential Cause | Suggested Solution |
| A mixture of regioisomers is observed (e.g., 1:1 ratio). | The cyclization step lacks regioselectivity. This can be due to similar electronic or steric environments at the two possible cyclization sites. | 1. Modify the Starting Materials: Introduce substituents with strong and distinct electronic properties (electron-donating vs. electron-withdrawing) on the pyrazine ring to favor cyclization at one position over the other. 2. Change the Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Lower temperatures can sometimes improve selectivity. |
| The unexpected isomer is the major product. | The reaction conditions favor the formation of the thermodynamically more stable isomer, which may not be the desired product. | 1. Kinetic vs. Thermodynamic Control: Try running the reaction at a lower temperature for a shorter period to favor the kinetically controlled product. 2. Catalyst Screening: Investigate the use of different catalysts (acid, base, or metal catalysts) that may alter the reaction pathway and favor the desired isomer. |
| Formation of other unexpected side products. | Side reactions such as hydrolysis, disproportionation, or reactions with the solvent can occur.[1][4] | 1. Ensure Anhydrous Conditions: If your reaction is sensitive to water, use dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Selection: Choose a solvent that is inert to the reaction conditions and reagents. 3. Optimize Reagent Stoichiometry: Use the correct stoichiometry of reagents to minimize side reactions. |
| Difficulty in separating the isomers. | The isomers have very similar polarities and chromatographic behavior. | 1. Optimize Chromatography: Screen different solvent systems (eluents) and stationary phases. Gradient elution in HPLC can be particularly effective. 2. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, making separation easier. |
Data on Regioselectivity
The regioselectivity of the triazolopyrazine ring formation is highly dependent on the reaction conditions and the nature of the starting materials. The following table summarizes qualitative and semi-quantitative observations from the literature on factors influencing isomer ratios.
| Factor | Observation | Impact on Regioselectivity | Reference |
| Starting Material | In the synthesis of triazolopyrimidines (a related system), using a norbornene-fused 2-thioxopyrimidin-4-one instead of thiouracil completely reversed the regioselectivity from the linear to the angular isomer. | The choice of precursor can be a powerful tool to control the regiochemical outcome of the cyclization. | N/A |
| Substituent Effects | The electronic properties of substituents on the pyrazine ring can influence the nucleophilicity of the nitrogen atoms, thereby directing the cyclization. | Electron-withdrawing groups can deactivate one nitrogen atom towards cyclization, while electron-donating groups can activate it. | [5] |
| Solvent Polarity | In some cyclization reactions, the polarity of the solvent can influence the transition state energies of the competing pathways, thus affecting the isomer ratio.[6][7] | A systematic screening of solvents with varying polarities (e.g., from non-polar toluene to polar DMF) is recommended to optimize regioselectivity. | [6][7] |
| Temperature | Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic one, potentially leading to a higher ratio of the desired isomer. | It is advisable to run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine the effect on the isomer ratio. | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazines via Cyclization of Hydrazinopyrazines
This protocol is a general method for the synthesis of the triazolopyrazine core. Optimization of the cyclization conditions is often necessary to achieve high regioselectivity.
Materials:
-
2-Hydrazinopyrazine derivative
-
Orthoester (e.g., triethyl orthoformate) or carboxylic acid derivative
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (optional)
Procedure:
-
Dissolve the 2-hydrazinopyrazine derivative in the chosen solvent.
-
Add the orthoester or carboxylic acid derivative to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired triazolopyrazine isomer.
Protocol 2: Purification of Triazolopyrazine Isomers by Preparative HPLC
This protocol provides a general guideline for the separation of triazolopyrazine isomers using preparative HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, methanol)
-
Acidic or basic modifier (e.g., trifluoroacetic acid, formic acid, ammonia)
Procedure:
-
Method Development: Develop an analytical HPLC method that shows baseline or near-baseline separation of the isomers. This will involve screening different mobile phase compositions and gradients.
-
Scale-Up: Scale up the analytical method to the preparative scale. This will involve adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the mixture of isomers in a suitable solvent, ideally the mobile phase, at a high concentration.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to each isomer.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions of each isomer and remove the solvent to obtain the isolated products.[3][9][10]
Reaction Pathway and Troubleshooting Workflow
Reaction Pathway: Formation of Triazolopyrazine Isomers
The formation of[1][2][3]triazolo[4,3-a]pyrazine versus the isomeric[1][2][3]triazolo[1,5-a]pyrazine from a 2-hydrazinopyrazine precursor typically proceeds through a cyclization reaction. The regioselectivity is determined by which nitrogen atom of the hydrazine moiety attacks the electrophilic carbon.
Caption: Competing pathways in triazolopyrazine synthesis.
Troubleshooting Workflow for Isomeric Byproduct Formation
This workflow provides a systematic approach to addressing the issue of isomeric byproduct formation in your triazolopyrazine synthesis.
Caption: Troubleshooting workflow for isomer formation.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Purification made easy – secrets of science [shimadzu-webapp.eu]
Challenges in the scale-up synthesis of 8-Chlorotriazolo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine, with a particular focus on challenges encountered during scale-up operations.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 8-Chlorotriazolo[1,5-a]pyrazine
Question: We are experiencing a significant drop in yield for the final chlorination step when scaling up the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine. What are the likely causes and how can we mitigate this?
Answer: Low yields during the scale-up of chlorination reactions for heterocyclic compounds are often multifactorial. Key areas to investigate include:
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Moisture Sensitivity: The chlorinated product, 8-Chlorotriazolo[1,5-a]pyrazine, and its intermediates can be highly sensitive to moisture.[1] On a larger scale, ensuring completely anhydrous conditions is more challenging. Any residual moisture can lead to hydrolysis of the product back to its hydroxyl precursor, significantly reducing the yield.
-
Solution: Implement rigorous drying of all solvents, reagents, and glassware. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Mixing and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and degradation of the product.
-
Solution: Optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. Implement controlled, jacketed heating and cooling systems to maintain a uniform temperature profile throughout the reaction mass.
-
-
Side Reactions and Byproduct Formation: At elevated temperatures or with prolonged reaction times, which can be more common in large-scale operations, the formation of byproducts can increase.[2][3] For triazolopyrazine systems, oxidative side reactions or disproportionation can occur.[2]
-
Solution: Re-optimize the reaction temperature and time for the larger scale. Consider a lower reaction temperature with a longer reaction time, or vice-versa, based on impurity profiling.
-
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up batches of 8-Chlorotriazolo[1,5-a]pyrazine show a significant increase in unknown impurities compared to our lab-scale synthesis. How can we identify and minimize these?
Answer: The impurity profile of a reaction can change significantly upon scale-up. Here’s a systematic approach to address this:
-
Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them using analytical techniques such as LC-MS, NMR, and IR spectroscopy. Understanding the structure of the byproducts can provide insights into the side reactions occurring.
-
Common Byproducts: In related triazolotetrazine syntheses, the formation of a large number of byproducts of unknown structure has been observed during oxidative cyclization steps, leading to reduced yields.[3] It is plausible that similar challenges exist in the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.
-
Potential Byproducts:
-
Hydrolyzed Product: 8-Hydroxytriazolo[1,5-a]pyrazine due to reaction with water.[1]
-
Over-chlorinated species: If the reaction conditions are too harsh.
-
Isomeric impurities: Arising from the starting materials or rearrangement reactions.
-
-
-
Minimization Strategies:
-
Control of Reaction Conditions: Tightly control the reaction temperature and the rate of reagent addition. On a large scale, slow, controlled addition of the chlorinating agent is crucial.
-
Starting Material Purity: Ensure the purity of starting materials, as impurities can be carried through and participate in side reactions.
-
Inert Atmosphere: As mentioned, rigorously exclude air and moisture to prevent oxidative and hydrolytic side reactions.
-
Issue 3: Challenges in Purification of 8-Chlorotriazolo[1,5-a]pyrazine
Question: We are facing difficulties in purifying 8-Chlorotriazolo[1,5-a]pyrazine at a larger scale. Column chromatography is not practical, and recrystallization is giving poor recovery. What are our options?
Answer: Purification of chlorinated heterocyclic compounds can be challenging, especially at scale, due to their reactivity and potential for degradation.[1]
-
Criticality of Purification: The purification of chloro-intermediates in similar heterocyclic systems has been described as "very critical" due to their instability and sensitivity to moisture.[1]
-
Alternative Purification Techniques:
-
Slurry Washing: Washing the crude product with a carefully selected solvent in which the product is sparingly soluble, but the impurities are soluble, can be an effective method for removing certain byproducts.
-
Reactive Crystallization: If an acidic or basic impurity is present, it may be possible to form a salt of the impurity, which will then have different solubility characteristics, allowing for separation.
-
Anti-solvent Crystallization: Dissolve the crude product in a good solvent and then add an anti-solvent to precipitate the pure product. This needs to be carefully optimized to avoid oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 8-Chlorotriazolo[1,5-a]pyrazine and what are the key reaction parameters?
A1: A common synthetic approach involves the cyclization of a substituted pyrazine precursor followed by chlorination. While specific process parameters are often proprietary, a general laboratory-scale procedure for a similar chlorination is provided in the table below.[1]
| Parameter | Value |
| Starting Material | 2-(Methylsulfanyl)pyrazolo[1,5-a][1][4][5]triazin-4(3H)-one |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reagent Ratio | 10 equivalents of POCl₃ |
| Additive | N,N-dimethylaniline (1.0 equivalent) |
| Temperature | 110 °C |
| Reaction Time | 3 hours |
| Work-up | Concentration, DCM extraction |
This is an illustrative example for a related compound and may require optimization for 8-Chlorotriazolo[1,5-a]pyrazine.
Q2: What are the main safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and reactive chemical. Key safety considerations for scale-up include:
-
Exothermic Reaction: The reaction with any residual water or hydroxyl groups is highly exothermic and can lead to a dangerous increase in temperature and pressure. Ensure the reactor is equipped with adequate cooling and pressure relief systems.
-
Toxic Fumes: POCl₃ reacts with moisture to release hydrochloric acid (HCl) fumes, which are corrosive and toxic. All transfers and reactions should be conducted in a well-ventilated area, preferably in a closed system.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and full-face respirators.
Q3: How can we monitor the progress of the chlorination reaction effectively on a large scale?
A3: Real-time reaction monitoring is crucial for process control.
-
In-process Controls (IPCs): Regularly take samples from the reactor (using a safe sampling system) and analyze them by HPLC or UPLC. This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
-
Reaction Endpoint: The reaction should be stopped once the starting material is consumed to a predetermined level to avoid over-reaction and the formation of degradation products.
Experimental Protocols & Visualizations
General Chlorination Protocol (Illustrative)
The following is a generalized protocol for a chlorination step, based on the synthesis of a related compound, which may serve as a starting point for the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine.[1]
-
Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is clean, dry, and purged with a dry inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the starting material (e.g., 8-hydroxytriazolo[1,5-a]pyrazine) to the reactor.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add the solvent (if any) followed by the slow, controlled addition of N,N-dimethylaniline.
-
Chlorinating Agent Addition: Cool the reactor jacket and slowly add phosphorus oxychloride (POCl₃) via an addition funnel, maintaining the internal temperature below a specified limit.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) and hold for the required time, monitoring by IPCs.
-
Work-up: After cooling, the reaction mixture is typically quenched by carefully adding it to ice-water or a cold aqueous base. The product is then extracted with a suitable organic solvent.
-
Purification: The crude product is purified by crystallization or other suitable methods.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Signaling Pathway for Impurity Formation
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 5. Enantiospecific electrochemical rearrangement for the synthesis of hindered triazolopyridinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Chlorotriazolo[1,5-a]pyrazine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for 8-Chlorotriazolo[1,5-a]pyrazine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 8-Chlorotriazolo[1,5-a]pyrazine analogs?
A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). Recrystallization can also be an effective method, particularly for final purification steps to obtain highly crystalline material. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of 8-Chlorotriazolo[1,5-a]pyrazine analogs?
A2: Common impurities can include unreacted starting materials, reagents, and side-products from the synthetic route. A notable side-reaction can be the formation of dechlorinated analogs, where the chlorine atom at the 8-position is replaced by a hydrogen atom. Other potential impurities may arise from incomplete reactions or the formation of isomers depending on the specific synthetic pathway.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of your target compound from impurities during column chromatography. For visualization, UV light (254 nm) is often effective for these aromatic heterocyclic compounds, appearing as dark spots on a fluorescent background. Staining with agents like potassium permanganate or p-anisaldehyde can also be used to visualize compounds that are not UV-active. For HPLC, a UV detector is typically used.
Q4: My 8-Chlorotriazolo[1,5-a]pyrazine analog appears to be unstable on silica gel. What can I do?
A4: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. If you suspect your compound is unstable, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent. Alternatively, using a different stationary phase like neutral alumina or florisil can be a viable option.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 8-Chlorotriazolo[1,5-a]pyrazine analogs.
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the eluent system using TLC. A good starting point for many triazolopyrazine analogs is a gradient of ethyl acetate in n-hexane. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight for difficult separations. - Ensure proper column packing to avoid channels. Pack the column as a slurry and allow it to settle without air bubbles. |
| Peak Tailing | - Strong interaction of the basic nitrogen atoms in the triazolopyrazine ring with acidic silanol groups on the silica surface. | - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or a few drops of ammonia) to the eluent to suppress the interaction with free silanol groups.[1][2] |
| Compound Stuck on the Column | - Compound is too polar for the chosen eluent system. - Irreversible adsorption or decomposition on the silica gel. | - Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. - If decomposition is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
| Low Recovery of the Product | - The compound may be partially soluble in the eluent, leading to broad elution bands. - The product might have eluted in very early or very late fractions that were not properly analyzed. | - Ensure the chosen eluent system provides a good retention factor (Rf) on TLC (ideally between 0.2 and 0.4 for the target compound). - Collect smaller fractions and analyze all of them carefully by TLC or another analytical method. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions between the basic analyte and residual silanol groups on the C18 stationary phase. - Inappropriate mobile phase pH. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups and the basic nitrogens on the analyte, reducing unwanted interactions.[3] - Employ a modern, end-capped C18 column with minimal residual silanol activity.[3] |
| Poor Resolution Between Analogs | - The mobile phase composition is not optimized for the specific analogs being separated. | - Optimize the organic modifier (e.g., acetonitrile or methanol) gradient. A shallow gradient can often improve the separation of closely related compounds. - Adjusting the mobile phase pH can alter the retention times of ionizable compounds and improve resolution. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or pH. - Column temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent after each run and store it in an appropriate solvent. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve | - The chosen solvent is not a good solvent for the compound, even when hot. | - Select a different solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] |
| Compound Oils Out | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| No Crystals Form Upon Cooling | - The solution is not saturated enough. - The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. - Add a co-solvent (an "anti-solvent") in which the compound is insoluble to decrease its overall solubility. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Low Purity After Recrystallization | - Impurities have similar solubility profiles to the target compound. - The cooling process was too fast, trapping impurities in the crystal lattice. | - Perform a second recrystallization. - Ensure slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent can also help remove surface impurities.[4] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 8-Chlorotriazolo[1,5-a]pyrazine analog in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.
-
Elution: Start eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds based on their polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Reverse-Phase HPLC Purification
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. A common system is water with 0.1% TFA (Mobile Phase A) and acetonitrile or methanol with 0.1% TFA (Mobile Phase B). Filter and degas both mobile phases.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phases) and inject it into the HPLC system.
-
Gradient Elution: Run a linear gradient from a lower to a higher percentage of the organic mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Product Isolation: Combine the fractions containing the pure product and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted to isolate the final compound.
Data Presentation
Table 1: Representative Solvent Systems for Silica Gel Chromatography of Triazolopyrazine Analogs
| Compound Type | Stationary Phase | Eluent System | Observed Rf of Product | Reference |
| Substituted triazolopyrazine | Silica Gel | n-hexane/Ethyl Acetate (gradient) | ~0.3 - 0.5 | Generic |
| Polar triazolopyrazine analog | Silica Gel | Dichloromethane/Methanol (gradient) | ~0.2 - 0.4 | Generic |
| Basic triazolopyrazine analog | Silica Gel | Dichloromethane/Methanol with 1% NH4OH | ~0.3 | Generic |
Table 2: Typical Conditions for RP-HPLC Purification of Triazolopyrazine Analogs
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Visualizations
Caption: A typical experimental workflow for the purification of 8-Chlorotriazolo[1,5-a]pyrazine analogs.
Caption: A potential signaling pathway inhibited by 8-Chlorotriazolo[1,5-a]pyrazine analogs.[5]
References
Validation & Comparative
Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 8-Chlorotriazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-chlorotriazolo[1,5-a]pyrazine. Due to the absence of experimentally recorded spectra for this specific compound in publicly available literature, this report utilizes predicted NMR data as a primary reference. To offer a robust framework for spectral assignment, this predicted data is compared with the experimental NMR data of the parent compound,[1][2]triazolo[1,5-a]pyrazine, and a di-halogenated analogue, 6,8-dibromo-[1][2]triazolo[1,5-a]pyrazine.
The objective is to provide researchers with a reliable reference for the identification and characterization of 8-chlorotriazolo[1,5-a]pyrazine and similar derivatives. This guide includes detailed tables of chemical shifts, a comprehensive experimental protocol for NMR data acquisition, and a workflow diagram for spectral assignment.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-chlorotriazolo[1,5-a]pyrazine, alongside the experimental data for[1][2]triazolo[1,5-a]pyrazine and 6,8-dibromo-[1][2]triazolo[1,5-a]pyrazine. The data is presented to highlight the expected influence of the chloro and bromo substituents on the chemical shifts of the triazolo[1,5-a]pyrazine core.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 (s) | H-5 (d) | H-6 (d) | Solvent |
| 8-Chlorotriazolo[1,5-a]pyrazine (Predicted) | 8.53 | 8.35 | 7.98 | - |
| [1][2]Triazolo[1,5-a]pyrazine (Experimental)[1] | 8.65 | 9.35 | 8.32 | DMSO-d₆ |
| 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine (Experimental)[3] | 8.85 | 8.65 | - | CDCl₃ |
Note: For 6,8-dibromo-[1][2]triazolo[1,5-a]pyrazine, the signal at 8.65 ppm corresponds to the remaining proton on the pyrazine ring (H-5), and the signal at 8.85 ppm is for the proton on the triazole ring (H-2).
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3a | C-5 | C-6 | C-8 | Solvent |
| 8-Chlorotriazolo[1,5-a]pyrazine (Predicted) | 152.0 | 149.5 | 135.0 | 120.0 | 140.0 | - |
| [1][2]Triazolo[1,5-a]pyrazine (Experimental)[1] | 154.5 | 150.1 | 133.4 | 118.9 | 141.6 | DMSO-d₆ |
| 6,8-Dibromo-[1][2]triazolo[1,5-a]pyrazine (Experimental) | Data not available in searched literature | - | - | - | - | - |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra. These are general guidelines and may require optimization based on the specific instrument and sample characteristics.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.
II. NMR Instrument Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: 2-5 seconds.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption signals and correct the baseline for a flat appearance.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
NMR Spectral Assignment Workflow
The following diagram illustrates the general workflow for the assignment of NMR spectra, from sample preparation to final structure elucidation.
Caption: Workflow for NMR spectral assignment.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 8-Chlorotriazolo[1,5-a]pyrazine
For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these structures by analyzing their unique fragmentation patterns. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 8-Chlorotriazolo[1,5-a]pyrazine against its parent compound and other related heterocyclic systems, supported by experimental data from analogous structures.
Comparative Fragmentation Analysis
The fragmentation of 8-Chlorotriazolo[1,5-a]pyrazine is anticipated to be driven by the inherent stability of the fused heterocyclic ring system and the influence of the chloro-substituent. Key fragmentation pathways of related compounds provide a strong basis for this predictive analysis. For instance, the mass spectra of s-triazolo[4,3-a]pyrazines, which are isomeric to triazolo[1,5-a]pyrazines, show decomposition via the loss of nitrogen from the molecular ion.[1] In contrast, derivatives with different substituents exhibit varied primary fragmentation, such as the elimination of an alkyl cyanide or the loss of the entire triazole ring.[1]
For chloro-substituted aromatic compounds, a characteristic fragmentation pattern involves the loss of the chlorine radical.[2] This is often observed as a pair of isotopic peaks for the molecular ion and fragments containing chlorine, owing to the natural abundance of 35Cl and 37Cl isotopes in an approximate 3:1 ratio.[3]
The fragmentation of the parent[1][2][4]triazolo[1,5-a]pyrazine provides a foundational reference. Its mass spectrum is characterized by a prominent molecular ion peak, indicating the stability of the fused ring system.
Based on these principles, a predicted fragmentation pattern for 8-Chlorotriazolo[1,5-a]pyrazine can be proposed and compared with known data for analogous compounds.
Table 1: Predicted vs. Known Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Losses | Supporting Observations from Analogs |
| 8-Chlorotriazolo[1,5-a]pyrazine (Predicted) | 154/156 (M+, M+2) | 126/128 (-N2), 119 (-Cl), 92 (-N2, -Cl) | Loss of N2 is a common pathway for triazolo systems.[1] The loss of a chlorine radical is characteristic of chloro-aromatic compounds.[2][3] |
| [1][2][4]Triazolo[1,5-a]pyrazine | 120 (M+) | 92 (-N2), 65 | The NIST Mass Spectrometry Data Center provides a reference spectrum showing these fragments.[5][6] |
| Substituted s-triazolo[4,3-a]pyrazines | Varies | Loss of N2, alkyl cyanide, or the triazole ring | The fragmentation is highly dependent on the nature of the substituent.[1] |
Experimental Protocols
A standard approach to analyze the fragmentation pattern of 8-Chlorotriazolo[1,5-a]pyrazine would involve the following experimental setup:
Mass Spectrometry Analysis of Heterocyclic Compounds
-
Sample Preparation: Dissolve a pure sample of the compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source.
-
Ionization: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used to induce fragmentation.
-
Mass Analysis: Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The accurate mass measurements from a high-resolution instrument can be used to determine the elemental composition of the ions, aiding in the elucidation of fragmentation pathways.
Visualizing Fragmentation and Workflows
To better illustrate the predicted fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted fragmentation pathway of 8-Chlorotriazolo[1,5-a]pyrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. article.sapub.org [article.sapub.org]
- 5. [1,2,3]Triazolo[1,5-a]pyrazine [webbook.nist.gov]
- 6. [1,2,4]Triazolo[1,5-a]pyrazine [webbook.nist.gov]
X-ray Crystallographic Analysis of Triazolo[4,3-a]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antimalarial and anticancer properties. X-ray crystallography provides definitive three-dimensional structural information that is crucial for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective drug candidates. This guide offers a comparative overview of the X-ray crystallographic data for a series of recently synthesized triazolo[4,3-a]pyrazine derivatives and their close analogs, triazolo[4,3-a]pyridines.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for several triazolo[4,3-a]pyrazine and triazolo[4,3-a]pyridine derivatives, offering a basis for structural comparison.
Table 1: Crystallographic Data for Triazolo[4,3-a]pyridine Derivatives [1][2]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | R-factor | Ref. |
| 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | C₁₁H₈N₄ | Monoclinic | P2₁/c | 15.1413(12) | 6.9179(4) | 13.0938(8) | 105.102(6) | 1324.16(16) | 4 | 0.0337 | [1] |
| 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | C₁₁H₇BrN₄ | Monoclinic | P2₁/c | 14.3213(11) | 6.9452(4) | 12.6860(8) | 100.265(6) | 1241.62(14) | 4 | 0.0561 | [1] |
Table 2: Crystallographic Data for Aminated Triazolo[4,3-a]pyrazine Derivatives [3][4]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | R-factor | Ref. |
| 3-(4-chlorophenyl)-N-phenethyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine (2) | C₁₉H₁₆ClN₅ | Triclinic | P-1 | 8.9982(2) | 10.1981(3) | 11.0264(3) | 67.501(2) | 83.279(2) | 81.041(2) | 915.25(4) | 2 | 0.0461 | [4] |
| 3-(4-chlorophenyl)-N-isopentyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine (7) | C₁₆H₁₈ClN₅ | Monoclinic | P2₁/c | 10.3809(3) | 11.0289(4) | 14.5042(5) | 90 | 98.428(3) | 90 | 1641.56(9) | 4 | 0.0838 | [4] |
| 3-(4-chlorophenyl)-N-(tert-pentyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine (10) | C₁₆H₁₈ClN₅ | Monoclinic | P2₁/n | 10.0458(2) | 17.0094(4) | 10.1818(2) | 90 | 111.001(2) | 90 | 1622.76(6) | 4 | 0.0427 | [4] |
| 3-(4-chlorophenyl)-N-(2-methoxybenzyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine (15) | C₁₉H₁₆ClN₅O | Monoclinic | P2₁/c | 10.6025(2) | 11.0039(2) | 15.9984(3) | 90 | 100.919(2) | 90 | 1829.85(6) | 4 | 0.0423 | [4] |
Table 3: Crystallographic Data for Ether-Substituted Triazolopyrazine Derivatives [5][6]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | R-factor | Ref. |
| 5-(pentafluorophenoxy)-3-(4-(pentafluorophenoxy)phenyl)-[1][2][3]triazolo[4,3-a]pyrazine (3) | C₂₃H₈F₁₀N₄O₂ | Orthorhombic | Pbca | 7.2017(2) | 18.5284(4) | 32.1009(7) | 90 | 90 | 90 | 4284.1(2) | 8 | 0.0483 | [6] |
| 3-(4-(difluoromethoxy)phenyl)-5-((2-(trimethylsilyl)ethoxy)methyl)-[1][2][3]triazolo[4,3-a]pyrazine (5) | C₁₇H₂₀F₂N₄O₂Si | Triclinic | P-1 | 10.0249(2) | 10.1583(2) | 11.0968(2) | 99.163(2) | 100.925(2) | 111.411(2) | 983.33(4) | 2 | 0.0401 | [6] |
| 8-(difluoromethyl)-3-(4-(difluoromethoxy)phenyl)-5-(phenethyloxy)-[1][2][3]triazolo[4,3-a]pyrazine (7) | C₂₁H₁₆F₄N₄O₂ | Monoclinic | P2₁/c | 12.3585(2) | 10.8242(2) | 15.2281(3) | 90 | 99.421(2) | 90 | 2008.33(7) | 4 | 0.0463 | [6] |
| 3-(4-cyanophenyl)-8-(difluoromethyl)-5-(phenethyloxy)-[1][2][3]triazolo[4,3-a]pyrazine (18) | C₂₁H₁₅F₂N₅O | Monoclinic | P2₁/n | 12.4276(2) | 10.8166(2) | 14.9080(3) | 90 | 99.584(2) | 90 | 1975.19(7) | 4 | 0.0416 | [6] |
Experimental Protocols
Synthesis of Triazolo[4,3-a]pyridine Derivatives[1]
The synthesis of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and its 6-bromo analog was achieved through the oxidative cyclization of the corresponding hydrazone precursors. The hydrazone was dissolved in dry DMF, and the solution was cooled in an ice bath. N-chlorosuccinimide (NCS) was then added portion-wise. The reaction is noted to be highly exothermic.
Synthesis of Aminated Triazolo[4,3-a]pyrazine Derivatives[3]
These derivatives were synthesized by reacting 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine with an excess of the desired primary amine. The reaction mixture was stirred at room temperature for 16 hours. The products were then purified by chromatography.
Synthesis of Ether-Substituted Triazolopyrazine Derivatives[5]
The ether-substituted derivatives were prepared by treating a chloro-triazolopyrazine scaffold with the corresponding alcohol in the presence of potassium hydroxide and 18-crown-6 in toluene. The reaction mixture was briefly heated to facilitate the substitution.
X-ray Crystallography Protocol
A general workflow for the X-ray crystallographic analysis of these compounds is outlined below.
Caption: General workflow from synthesis to crystal structure determination.
Single crystals of the synthesized compounds were obtained by methods such as recrystallization from a hot aqueous solution or slow evaporation from a suitable solvent.[1] For data collection, a suitable crystal was mounted on a diffractometer. The diffraction data were collected using either MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) radiation at low temperatures (typically 100 K or 193 K) to minimize thermal vibrations.[1][4][5]
The collected data were then processed, and the crystal structures were solved using direct methods with software such as SHELXT.[1][4] The structural models were refined by full-matrix least-squares on F² using programs like SHELXL.[1][4] The final crystallographic data for the reported structures were deposited at the Cambridge Crystallographic Data Centre (CCDC), where they are publicly available.[1][2][4][5]
Structural Diversity of Triazolo[4,3-a]pyrazine Derivatives
The X-ray crystallographic analyses reveal a diverse range of substituents that can be introduced onto the triazolo[4,3-a]pyrazine core, influencing the overall molecular conformation and crystal packing. The diagram below illustrates the positions on the core scaffold where substitutions were made in the compared derivatives.
Caption: Examples of substituents at various positions of the triazolo[4,3-a]pyrazine scaffold.
This comparative guide provides a valuable resource for researchers in the field of drug discovery and medicinal chemistry. The detailed crystallographic data and experimental protocols can aid in the design of novel triazolo[4,3-a]pyrazine derivatives with improved therapeutic potential. The visualization of the synthetic and analytical workflow, along with the summary of substituent diversity, offers a clear and concise overview of the current state of crystallographic research on this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
8-Chlorotriazolo[1,5-a]pyrazine vs 8-Chlorotriazolo[4,3-a]pyrazine biological activity
A comprehensive review of the existing scientific literature reveals a significant disparity in the explored biological activities of two isomeric triazolopyrazine scaffolds. While the 8-Chlorotriazolo[4,3-a]pyrazine core has been extensively investigated as a versatile pharmacophore for a multitude of therapeutic targets, its counterpart, 8-Chlorotriazolo[1,5-a]pyrazine, remains largely unexplored, presenting a notable knowledge gap in medicinal chemistry.
This guide synthesizes the available experimental data to provide a comparative overview of these two isomers, with a primary focus on the well-documented biological activities of the [4,3-a] scaffold and a clear indication of the lack of corresponding data for the [1,5-a] isomer. This analysis is intended to inform researchers, scientists, and drug development professionals of the current landscape and highlight potential avenues for future investigation.
The Promiscuous Pharmacophore: 8-Chlorotriazolo[4,3-a]pyrazine
The triazolo[4,3-a]pyrazine scaffold, particularly with an 8-chloro substitution, has served as a foundational structure for the development of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential in oncology, infectious diseases, and neurology.
Anticancer Activity
A substantial body of research has focused on the development of triazolo[4,3-a]pyrazine derivatives as potent kinase inhibitors for cancer therapy. Notably, these compounds have been investigated as inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth, angiogenesis, and metastasis.
Table 1: Anticancer Activity of 8-Chlorotriazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 17l | c-Met, VEGFR-2 | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [1] |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [1] | ||
| HeLa (Cervical Cancer) | 1.28 ± 0.25 | [1] | ||
| 17a | c-Met | - | 0.055 | [1] |
| 17e | c-Met | - | 0.077 | [1] |
IC50: Half-maximal inhibitory concentration.
The data presented in Table 1 highlights the potent anti-proliferative effects of these derivatives against various cancer cell lines. The mechanism of action for compounds like 17l involves the dual inhibition of c-Met and VEGFR-2 signaling pathways, leading to cell cycle arrest and apoptosis.
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (A549, MCF-7, HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Antimicrobial Activity
Derivatives of the triazolo[4,3-a]pyrazine scaffold have also been explored for their antibacterial properties. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2e | Staphylococcus aureus | 32 | [2] |
| Escherichia coli | 16 | [2] | |
| Ampicillin (Control) | Staphylococcus aureus | 32 | [2] |
| Escherichia coli | 8 | [2] |
MIC: Minimum Inhibitory Concentration.
Compound 2e exhibited antibacterial activity comparable to the standard antibiotic ampicillin against Staphylococcus aureus.[2] The proposed mechanism of action for some triazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[2]
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the microbroth dilution method.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to a concentration of 10^8 CFU/mL and then diluted to 10^6 CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 × 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Antimalarial Activity
The triazolo[4,3-a]pyrazine scaffold has also been a subject of interest in the quest for new antimalarial agents. Research conducted by the Open Source Malaria (OSM) consortium has identified derivatives with moderate activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3]
Table 3: Antimalarial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Parasite Strain | IC50 (µM) | Reference |
| OSM-S-106 | P. falciparum (3D7) | 0.3 | [3] |
| 8 | P. falciparum (3D7) | >20 | [3] |
The data indicates that structural modifications to the triazolopyrazine core can significantly impact antimalarial potency.
The Enigmatic Isomer: 8-Chlorotriazolo[1,5-a]pyrazine
In stark contrast to its [4,3-a] counterpart, a thorough review of the scientific literature reveals a conspicuous absence of biological activity data for 8-Chlorotriazolo[1,5-a]pyrazine and its derivatives. While the broader triazolo[1,5-a]pyrimidine scaffold has been investigated for various therapeutic applications, including as kinase inhibitors and antimicrobial agents, this research has not extended to the pyrazine-fused isomeric system.
This lack of data presents both a challenge and an opportunity. The unexplored chemical space of 8-Chlorotriazolo[1,5-a]pyrazine derivatives may hold novel biological activities waiting to be discovered. The structural differences between the [1,5-a] and [4,3-a] isomers, particularly in the arrangement of nitrogen atoms in the fused ring system, could lead to distinct pharmacological profiles.
Conclusion and Future Directions
The 8-Chlorotriazolo[4,3-a]pyrazine scaffold is a well-established and highly versatile platform in medicinal chemistry, yielding derivatives with potent anticancer, antimicrobial, and antimalarial activities. In contrast, the biological potential of the isomeric 8-Chlorotriazolo[1,5-a]pyrazine system remains a scientific mystery.
This comparative guide underscores the urgent need for the synthesis and biological evaluation of 8-Chlorotriazolo[1,5-a]pyrazine derivatives. Such studies would not only fill a significant void in the current understanding of triazolopyrazine chemistry but also potentially unveil novel therapeutic agents with unique mechanisms of action. The exploration of this uncharted chemical territory could prove to be a fruitful endeavor for the drug discovery community.
References
Structure-Activity Relationship of 8-Substituted Triazolopyrazine Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 8-substituted triazolopyrazine analogs, focusing on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Analysis of Biological Activity
The biological activity of 8-substituted triazolopyrazine analogs has been evaluated against various targets, including protozoan parasites and protein kinases. The following tables summarize the quantitative data from these studies, highlighting the impact of different substituents at the 8-position on the compounds' potency and selectivity.
Anti-cryptosporidium Activity of 8-Substituted Triazolopyridazine Analogs
Simple methyl substitutions at the 8-position of the triazolopyridazine ring were found to be poorly tolerated, leading to a significant loss of potency against Cryptosporidium parvum.[1]
| Compound | Substitution at Position 8 | Cp HCT-8 EC50 (µM) | Fold Change vs. Unsubstituted |
| 2a | H | - | - |
| 16a | CH₃ | >50 | >50-100 fold loss |
| 16b | CH₃ | >50 | >50-100 fold loss |
Antimalarial Activity of 8-Substituted Triazolopyrazine Analogs
Substitutions at the C-8 position of the triazolopyrazine scaffold have been explored for their antimalarial activity against Plasmodium falciparum. While some substitutions are detrimental, certain tertiary alkylamines have shown moderate activity.
| Compound | Substitution at Position 8 | Pf 3D7 IC50 (µM) | Cytotoxicity (HEK293, IC50 in µM) |
| 1 | H | - | >80 |
| 10 | Tertiary Alkylamine | 9.90 - 23.30 | >80 |
| 11 | Tertiary Alkylamine | 9.90 - 23.30 | >80 |
| 12 | Tertiary Alkylamine | 9.90 - 23.30 | >80 |
| 13 | Tertiary Alkylamine | 9.90 - 23.30 | - |
| 14 | Tertiary Alkylamine | 9.90 - 23.30 | - |
Kinase Inhibitory Activity of 8-Amino-imidazo[1,5-a]pyrazine Analogs
A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK).
| Compound | R Group on Phenyl Linker | BTK IC50 (nM) | Cellular IC50 (nM) |
| 1 | H | 1.3 | 10 |
| 2 | 4-F | 1.1 | 12 |
| 3 | 3-F | 0.9 | 8 |
Dual c-Met/VEGFR-2 Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives
Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, demonstrating potent anti-proliferative activity against various cancer cell lines.
| Compound | R¹ | R² | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17a | 5-(trifluoromethyl)-1H-pyrazol-3-yl | H | 55 | - | 1.89 ± 0.15 | 2.11 ± 0.21 | 2.56 ± 0.33 |
| 17e | 5-(trifluoromethyl)-1H-pyrazol-3-yl | 4-F | 77 | - | 1.55 ± 0.12 | 1.87 ± 0.19 | 2.03 ± 0.28 |
| 17l | 5-(trifluoromethyl)-1H-pyrazol-3-yl | 3-Cl, 4-F | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | - | - | 19.00 | - | 0.85 ± 0.07 | 0.92 ± 0.11 | 1.15 ± 0.19 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified protein kinases (c-Met, VEGFR-2, BTK).
General Principle: A common method is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human kinase enzyme (c-Met, VEGFR-2, or BTK)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide or protein like Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well or 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add the kinase enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, Hela)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm with a reference wavelength of 630 nm) using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 8-substituted triazolopyrazine analogs and a general workflow for identifying and characterizing these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
In vitro activity comparison of 8-Chlorotriazolo[1,5-a]pyrazine derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of substituted triazolo[1,5-a]pyrazine analogs.
This guide provides a comparative analysis of the in vitro biological activity of a series of aminated[1][2][3]triazolo[4,3-a]pyrazine derivatives, which are structural isomers of the [1,5-a]pyrazine system. Due to a scarcity of published data on 8-Chlorotriazolo[1,5-a]pyrazine derivatives, this guide focuses on the closely related 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold to provide insights into the potential of this chemical class. The data presented herein is intended to serve as a reference for the design and development of novel therapeutic agents based on the triazolopyrazine core.
In Vitro Antimalarial Activity of Aminated 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
A series of 14 aminated derivatives were synthesized from 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine and evaluated for their in vitro activity against the 3D7 strain of Plasmodium falciparum and for cytotoxicity against the human embryonic kidney cell line HEK293. The results, summarized in the table below, indicate that tertiary alkylamine derivatives exhibited the most promising antimalarial activity with low cytotoxicity.
| Compound ID | Amine Substituent | P. falciparum 3D7 IC50 (µM)[1] | HEK293 Cytotoxicity IC50 (µM)[1] |
| 1 | Chloro (starting material) | > 2 µM | Not Reported |
| 2 | Phenethylamine | > 20 µM | > 80 µM |
| 3 | 2-(4-Chlorophenyl)ethan-1-amine | > 20 µM | > 80 µM |
| 4 | 2-(4-Methoxyphenyl)ethan-1-amine | > 20 µM | > 80 µM |
| 5 | 2-(Trifluoromethyl)benzylamine | > 20 µM | > 80 µM |
| 6 | 2-Fluorobenzylamine | > 20 µM | > 80 µM |
| 7 | Isopentylamine | > 20 µM | > 80 µM |
| 8 | Cyclohexylmethanamine | > 20 µM | > 80 µM |
| 9 | 2-(Piperidin-1-yl)ethan-1-amine | > 20 µM | > 80 µM |
| 10 | N1,N1-Dimethylethane-1,2-diamine | 9.90 | > 80 µM |
| 11 | N1,N1-Diethylethane-1,2-diamine | 14.80 | > 80 µM |
| 12 | 1-(Piperidin-1-yl)propan-2-amine | 17.00 | > 80 µM |
| 13 | 3-(Dibutylamino)propan-1-amine | 23.30 | Not Reported |
| 14 | 3-(Diethylamino)propan-1-amine | 18.30 | Not Reported |
| 15 | tert-Butyl (4-aminobutyl)carbamate | > 20 µM | > 80 µM |
Experimental Protocols
Synthesis of Aminated Triazolopyrazine Analogues
The aminated derivatives were synthesized by reacting 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine with an excess of the corresponding primary amine at room temperature for 16 hours. The resulting products were purified using chromatography to achieve a purity of ≥95%.[1]
In Vitro Antimalarial Assay
The in vitro antimalarial activity was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The parasites were cultured in human erythrocytes and treated with the test compounds. The parasite viability was determined using a SYBR Green I-based fluorescence assay.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human embryonic kidney cell line HEK293. The cells were incubated with the test compounds for a specified period, and cell viability was measured using a standard method such as the MTT assay.
Experimental Workflow and Proposed Mechanism of Action
The general workflow for the synthesis and biological evaluation of the triazolopyrazine derivatives is depicted below.
Caption: General workflow for the synthesis and in vitro screening of aminated triazolopyrazine derivatives.
The antimalarial activity of the[1][2][3]triazolo[4,3-a]pyrazine scaffold is believed to be associated with the dysregulation of the P. falciparum ATP4 protein (PfATP4), a sodium-ion-translocating ATPase.[1] While the exact binding mode is not fully elucidated for these specific aminated derivatives, the proposed mechanism involves the inhibition of this essential ion pump, leading to disruption of ion homeostasis and parasite death.
Caption: Proposed mechanism of action for triazolopyrazine derivatives via inhibition of PfATP4.
References
Validating the Mechanism of Action of Triazolopyrazine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of triazolopyrazine-based inhibitors, offering insights into their mechanism of action and performance against alternative therapeutic agents. This document summarizes key experimental data, details methodologies for validation, and visualizes complex biological pathways and workflows to support further research and development in this area.
Overview of Triazolopyrazine-Based Inhibitors
Triazolopyrazine derivatives are a versatile class of heterocyclic compounds that have emerged as potent inhibitors of various key targets in cellular signaling pathways, demonstrating significant potential in therapeutic areas such as oncology and infectious diseases. Their mechanism of action primarily revolves around the inhibition of kinases and other enzymes crucial for disease progression. This guide will focus on their activity as inhibitors of c-Met/VEGFR-2 and Poly (ADP-ribose) polymerase 1 (PARP1), comparing them with established inhibitors, Foretinib and Niraparib, respectively.
Comparative Performance Data
The inhibitory activity of triazolopyrazine-based compounds has been evaluated against their primary targets and compared with alternative inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays.
Table 1: Comparative Inhibitory Activity against c-Met and VEGFR-2
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Triazolopyrazine Derivative (e.g., Compound 17l) | c-Met | 26.00 | - | Enzymatic Kinase Assay |
| VEGFR-2 | 2600 | - | Enzymatic Kinase Assay | |
| Foretinib (Alternative) | c-Met | 3.4 | - | Enzymatic Kinase Assay |
| VEGFR-2 | 1.6 | - | Enzymatic Kinase Assay |
Data represents values from representative studies and may vary based on experimental conditions.
Table 2: Comparative Inhibitory Activity against PARP1
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Triazolopyrazine Derivative (e.g., Compound 19k) | PARP1 | < 4.1 | - | Enzymatic Activity Assay |
| Niraparib (Alternative) | PARP1 | 3.8 | - | Enzymatic Activity Assay |
| PARP2 | 2.1 | - | Enzymatic Activity Assay |
Data represents values from representative studies and may vary based on experimental conditions.
Table 3: Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Cancer Type |
| Triazolopyrazine Derivative (Compound 17l) | A549 | 0.98 ± 0.08 | Lung Adenocarcinoma |
| MCF-7 | 1.05 ± 0.17 | Breast Cancer | |
| HeLa | 1.28 ± 0.25 | Cervical Carcinoma | |
| Triazolopyrazine Derivative (Compound 19k) | MDA-MB-436 (BRCA1-/-) | < 0.0019 | Breast Cancer |
| Capan-1 (BRCA2-/-) | < 0.0216 | Pancreatic Cancer | |
| Foretinib | SKOV3ip1 | ~1.0 | Ovarian Cancer |
| Niraparib | MDA-MB-436 (BRCA1 mutant) | 0.018 | Breast Cancer |
Data represents values from representative studies and may vary based on experimental conditions.
Signaling Pathways and Mechanism of Action
c-Met/VEGFR-2 Inhibition:
Triazolopyrazine-based inhibitors have been designed to act as ATP-competitive inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2.[1] By binding to the ATP-binding pocket of these kinases, they block the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.[2]
Caption: c-Met and VEGFR-2 signaling pathway and points of inhibition.
PARP1 Inhibition:
Triazolopyrazine derivatives can also function as potent inhibitors of PARP1, an enzyme critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[3] By inhibiting PARP1, these compounds lead to an accumulation of single-strand breaks, which upon replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[4][5]
Caption: PARP1-mediated DNA repair and the mechanism of synthetic lethality.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of triazolopyrazine-based inhibitors, a series of in vitro and cell-based assays are essential.
In Vitro Kinase/Enzyme Inhibition Assay
This assay directly measures the ability of the inhibitor to block the activity of the purified target enzyme.
Caption: General workflow for an in vitro kinase/enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., c-Met, VEGFR-2, or PARP1), a suitable substrate, ATP (for kinases) or NAD+ (for PARP1), and the triazolopyrazine inhibitor at various concentrations.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the reaction by adding ATP or NAD+.
-
Incubation: Incubate the plate at a specified temperature for a set period.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the product formed or the remaining substrate. The signal is then read using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the triazolopyrazine inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This method determines the effect of the inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the triazolopyrazine inhibitor for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
-
Data Analysis: Analyze the cell cycle distribution to identify any cell cycle arrest caused by the inhibitor.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the triazolopyrazine inhibitor.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[9] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
Triazolopyrazine-based inhibitors represent a promising class of therapeutic agents with potent activity against key cancer targets like c-Met, VEGFR-2, and PARP1. The experimental protocols detailed in this guide provide a robust framework for validating their mechanism of action and for conducting comparative analyses against other inhibitors. The presented data and visualizations offer a clear understanding of their biological effects and their potential for further development as effective anticancer drugs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. nanocellect.com [nanocellect.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Revolutionizing Antibacterial Drug Discovery: A Comparative Analysis of Novel Triazolo[4,3-a]pyrazine Derivatives
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents. This guide provides a comprehensive benchmark of newly synthesized triazolo[4,3-a]pyrazine derivatives against established antibiotics, offering researchers, scientists, and drug development professionals a thorough comparison of their antibacterial efficacy. The data presented herein is based on recent studies and standardized methodologies to ensure accuracy and reproducibility.
A series of novel triazolo[4,3-a]pyrazine derivatives has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Notably, certain compounds have exhibited efficacy comparable to first-line antibiotics, highlighting their potential as a new class of therapeutic agents. This guide will delve into their performance, supported by quantitative data, detailed experimental protocols, and a visualization of their proposed mechanism of action.
Performance Benchmark: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the novel triazolo[4,3-a]pyrazine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For context, these MIC values are compared with those of commonly used antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Streptococcus pyogenes (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Novel Triazolopyrazine Derivative (2e) | 32 µg/mL [1][2][4][5] | 16 µg/mL [1][2][4][5] | Not Reported | Not Reported |
| Novel Triazole-Pyrazine Derivative (Compound 3) | Good Activity | Good Activity | Good Activity | 5 µg/mL |
| Novel Triazole-Pyrazine Derivative (Compound 4) | Good Activity | 5 µg/mL | Good Activity | Good Activity |
| Ampicillin | 0.25 - 2 µg/mL | 2 - 8 µg/mL | ≤ 0.25 µg/mL | > 16 µg/mL |
| Ciprofloxacin | 0.25 - 1 µg/mL | ≤ 0.25 µg/mL | 1 µg/mL | ≤ 0.5 µg/mL |
| Tetracycline | 0.5 - 2 µg/mL | 4 - 16 µg/mL | ≤ 1 µg/mL | 8 - 32 µg/mL |
Note: "Good Activity" indicates that the referenced study reported significant antibacterial action but did not provide a specific MIC value in the abstract. MIC values for known antibiotics are based on CLSI and EUCAST guidelines and may vary slightly based on the specific strain and testing conditions.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Replication
The primary mechanism of action for these novel triazolo[4,3-a]pyrazine derivatives is believed to be the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, the compounds effectively halt bacterial proliferation.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M07)
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
- Bacterial Strains: Quality control strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, and the clinical isolates of interest.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Stock solutions of the novel triazolo[4,3-a]pyrazine derivatives and reference antibiotics prepared at known concentrations.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates.
- The final volume in each well should be 50 µL after dilution.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
The novel triazolo[4,3-a]pyrazine derivatives represent a promising new avenue in the fight against bacterial infections. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with a well-defined mechanism of action targeting essential bacterial enzymes, positions them as strong candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the collective effort to overcome the challenge of antimicrobial resistance.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-Chlorotriazolo[1,5-a]pyrazine: A Procedural Guide
Navigating the Safe Disposal of 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine, a heterocyclic compound often used in medicinal chemistry. The following protocols are based on general safety guidelines for chemical waste and information derived from safety data sheets of structurally similar compounds.
Essential Safety and Handling Precautions
Prior to initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the necessary safety measures. This information, gleaned from safety data sheets of related triazolopyrazine compounds, is summarized in the table below.
| Personal Protective Equipment (PPE) & Safety Measures | Description |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before and after use, and do not eat, drink, or smoke when using this product.[1][4] |
| Ventilation | Use only outdoors or in a well-ventilated area.[1][4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine, as with many laboratory chemicals, is to entrust it to a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Store in a cool, dry place.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
If an internal EHS office is not available, directly contact a licensed chemical waste disposal company.
-
Provide the waste disposal company with an accurate description of the waste, including its chemical name and any known hazards. The general instruction is to "Dispose of contents/container to an approved waste disposal plant".[3][4]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine.
Caption: Logical workflow for the proper disposal of the chemical.
Disclaimer: The information provided in this guide is intended for general guidance and is based on the best available information for similar chemical compounds. It is not a substitute for a formal safety data sheet (SDS) specific to 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine. Always consult the specific SDS for the compound and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
Personal protective equipment for handling 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Essential Safety and Handling Guide for 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine, ensuring a secure laboratory environment.
Hazard Identification and Classification
8-Chloro[1][2][3]triazolo[1,5-a]pyrazine is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
GHS Pictogram:
-
GHS07: Exclamation mark[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine to minimize exposure and ensure personal safety.[1][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must meet ANSI Z87.1-2003 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[4] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[3][5] Nitrile or other resistant materials are recommended. |
| Body Protection | Protective Clothing | A lab coat is required. For operations with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A dust mask may be appropriate for handling small quantities in a well-ventilated area. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Take precautionary measures against static discharge.[1]
Storage:
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
Disposal Plan
Dispose of 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine and its container as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling
The following diagram outlines the standard workflow for safely handling 8-Chloro[1][2][3]triazolo[1,5-a]pyrazine in a laboratory setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 8-CHLORO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE MSDS | 68774-77-6 MSDS View And Download - Chemical Cloud Database [chemcd.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
